3-Aminoethyl-1-N-Cbz-pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKELBKKCCWEFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373359 | |
| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-07-6 | |
| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811842-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-Aminoethyl-1-N-Cbz-pyrrolidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical and physical properties of 3-Aminoethyl-1-N-Cbz-pyrrolidine, also known as benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, and its related derivatives. Due to the limited availability of specific experimental data for the primary compound of interest, this paper also includes information on structurally similar molecules to provide a comparative context for researchers.
Core Chemical Properties
While specific experimental data for this compound is not widely published, the fundamental chemical properties can be derived from its structure and data available for analogous compounds.
Table 1: Core Chemical Properties of this compound and Related Compounds
| Property | Value for this compound (Predicted/Inferred) | Value for Related Compounds | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ (for CAS 475469-12-6) | [1] |
| Molecular Weight | 248.32 g/mol | 248.32 g/mol (for CAS 475469-12-6) | [1] |
| CAS Number | 811842-07-6 (presumed) | 475469-12-6 (3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER) | [1] |
| Topological Polar Surface Area | 55.6 Ų | 55.6 Ų (for CAS 475469-12-6) | [1] |
| Hydrogen Bond Donor Count | 1 | 1 (for CAS 475469-12-6) | [1] |
| Hydrogen Bond Acceptor Count | 4 | 4 (for CAS 475469-12-6) | [1] |
| Rotatable Bond Count | 5 | 5 (for CAS 475469-12-6) | [1] |
Synthesis and Experimental Protocols
A general synthetic approach can be inferred from procedures for similar compounds, such as the synthesis of benzyl (R)-3-amino-pyrrolidine-1-carboxylate. This process often starts with a commercially available hydroxy-pyrrolidine precursor.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis pathways for this compound.
General Experimental Considerations (Based on related syntheses):
-
Protection Step: The reaction of a pyrrolidine derivative with benzyl chloroformate in the presence of a base (like triethylamine or sodium bicarbonate) in an appropriate solvent (such as dichloromethane or tetrahydrofuran) is a standard method for introducing the Cbz protecting group.
-
Purification: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as ethyl acetate and hexanes to isolate the desired product.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Analytical Data (Inferred)
Specific analytical data for this compound is not available. The following table provides predicted or typical spectral characteristics based on its chemical structure and data from similar compounds.
Table 2: Predicted Analytical Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Peaks in the aromatic region (around 7.3 ppm) corresponding to the benzyl group protons.- A singlet around 5.1 ppm for the benzylic CH₂ protons of the Cbz group.- A series of multiplets in the aliphatic region (1.5-3.6 ppm) for the pyrrolidine ring and ethyl side-chain protons. |
| ¹³C NMR | - Peaks in the aromatic region (around 127-136 ppm).- A peak around 155 ppm for the carbonyl carbon of the Cbz group.- A peak around 67 ppm for the benzylic carbon of the Cbz group.- Aliphatic carbons of the pyrrolidine ring and ethyl side-chain appearing between 25-60 ppm. |
| Mass Spec. | - A molecular ion peak [M]+ corresponding to the molecular weight (approx. 248.32).- Common fragmentation patterns would include the loss of the benzyl group or cleavage of the pyrrolidine ring. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the pyrrolidine scaffold is a common motif in many biologically active compounds and drugs, suggesting that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents[2][3]. The presence of the Cbz-protected amine makes it a suitable precursor for further chemical modifications in drug discovery programs.
The broader class of pyrrolidine derivatives has been investigated for a wide range of biological activities, including as anticonvulsants, and for their role in the central nervous system[2].
Logical Relationship for Potential Drug Discovery Application:
Caption: A generalized workflow for the use of this compound in a drug discovery context.
Safety and Handling
Specific safety data for this compound is not available. For related amino-pyrrolidine derivatives, general laboratory safety precautions should be followed. These typically include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
It is crucial to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue before handling.
Disclaimer: The information provided in this document is for research and informational purposes only. The synthesis and handling of chemical compounds should only be carried out by qualified professionals in a controlled laboratory setting. The predicted data and hypothetical protocols are based on chemical principles and data from related compounds and have not been experimentally validated for this compound.
References
An In-depth Technical Guide on 3-Aminoethyl-1-N-Cbz-pyrrolidine
This guide provides detailed information on the chemical properties of 3-Aminoethyl-1-N-Cbz-pyrrolidine, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.
Chemical Properties
The fundamental chemical data for this compound are summarized below. This information is critical for researchers in designing synthetic routes and characterizing the molecule.
| Property | Value |
| Molecular Formula | C14H20N2O2[1][2] |
| Molecular Weight | 248.32 g/mol [1] |
| Monoisotopic Mass | 248.15248 Da[2] |
Structural Information
The structure of this compound incorporates a pyrrolidine ring, an aminoethyl group, and a carboxybenzyl (Cbz) protecting group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Logical Relationship of Molecular Components
The following diagram illustrates the key functional groups and their connectivity within the this compound molecule.
Caption: Logical relationship of the core components.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are typically proprietary to chemical suppliers or are detailed in patented synthetic routes. For researchers requiring specific experimental procedures, it is recommended to consult chemical suppliers' documentation for batch-specific information or to refer to the primary literature and patents for analogous synthetic methodologies. The synthesis generally involves the protection of the pyrrolidine nitrogen with a Cbz group, followed by the introduction or modification of the aminoethyl side chain at the 3-position. Purification is often achieved through column chromatography.
References
IUPAC name for benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide on Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate and the Pyrrolidine Scaffold in Drug Discovery
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] As a saturated heterocycle, the sp3-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional architecture that is advantageous for exploring pharmacophore space and achieving high binding affinity and selectivity for biological targets.[3] The pyrrolidine scaffold is a key component in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry and drug development.[1][4] This technical guide focuses on the chemical properties, synthesis, and potential biological relevance of benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, a representative member of this important class of molecules.
Chemical and Physical Properties
The formal IUPAC name for the topic compound is benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate . The structure possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as (S) and (R) enantiomers. The specific stereochemistry is a critical factor in its interaction with biological systems.[3] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number | Not available |
| LogP (Predicted) | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
Synthesis and Experimental Protocols
The synthesis of substituted pyrrolidines can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from proline or 4-hydroxyproline, or the construction of the pyrrolidine ring from acyclic precursors.[5] A common strategy for synthesizing 3-substituted pyrrolidine-1-carboxylates involves nucleophilic substitution on a pyrrolidine scaffold bearing a suitable leaving group at the 3-position.
Representative Synthetic Workflow
Below is a generalized workflow for the synthesis of a 3-substituted pyrrolidine derivative, which is a common strategy in medicinal chemistry.
Caption: Generalized synthetic workflow for 3-substituted pyrrolidines.
Detailed Experimental Protocol: Synthesis of a 3-Substituted Pyrrolidine-1-Carboxylate Derivative
This protocol is a representative example for the synthesis of a 3-substituted pyrrolidine derivative, adapted from general methods described in the literature for similar compounds.
-
Protection of the Pyrrolidine Nitrogen: To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in water, the pH is adjusted to 10 with a 10% sodium hydroxide solution at 0-5°C. Benzyl chloroformate (1.1 eq) is added dropwise, maintaining the pH between 9.5 and 11.5. After the addition, the reaction is stirred for 2 hours at room temperature. The product, benzyl (R)-3-hydroxypyrrolidine-1-carboxylate, is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Activation of the Hydroxyl Group: The protected pyrrolidine derivative (1.0 eq) and triethylamine (1.2 eq) are dissolved in ethyl acetate and cooled to 0-5°C under an inert atmosphere. A solution of methanesulfonyl chloride (1.1 eq) in ethyl acetate is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with water, and the organic phase is separated, dried, and concentrated to yield benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
-
Nucleophilic Substitution: The activated intermediate (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as DMF. A protected aminoethyl nucleophile, for example, N-(2-aminoethyl)acetamide (1.5 eq), and a non-nucleophilic base like diisopropylethylamine (2.0 eq) are added. The reaction mixture is heated to 80°C and stirred overnight. After cooling, the reaction is diluted with water and the product is extracted with an organic solvent.
-
Deprotection: The resulting protected compound is subjected to appropriate deprotection conditions to remove the protecting group from the aminoethyl side chain (e.g., acidic or basic hydrolysis for an acetamide) to yield the final product, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. The final compound is purified by column chromatography.
Biological Activity and Signaling Pathways
Representative Signaling Pathway: p53-MDM2 Interaction
Pyrrolidone derivatives, which are structurally related to pyrrolidines, have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[7] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Inhibition of this interaction stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by a pyrrolidine-based inhibitor.
Experimental Protocols for Biological Assays
To evaluate the biological activity of compounds like benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, various in vitro assays can be employed. Below is a representative protocol for a competitive binding assay, which is commonly used to determine the affinity of a compound for a specific receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare a membrane suspension containing the target receptor from a suitable cell line or tissue source.
-
Prepare serial dilutions of the test compound, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, in assay buffer.
-
Prepare a solution of a known radioligand for the target receptor at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the membrane suspension, the test compound at various concentrations, and the radioligand.
-
Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known non-radioactive ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate represents a class of compounds built upon the privileged pyrrolidine scaffold. While specific data on this molecule is limited, the broader family of pyrrolidine derivatives has demonstrated significant potential in drug discovery, with members showing activity against a wide range of important biological targets. The synthetic accessibility and the stereochemical complexity of the pyrrolidine ring allow for fine-tuning of pharmacological properties, making it a continued area of interest for researchers and drug development professionals. Further investigation into the biological activities of specific derivatives like benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is warranted to explore their therapeutic potential.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminoethyl-1-N-Cbz-pyrrolidine: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Aminoethyl-1-N-Cbz-pyrrolidine, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its three-dimensional character which allows for effective exploration of pharmacophore space.[1][2] This guide will delve into the specific structural features, stereochemical considerations, synthesis, and potential applications of this compound.
Chemical Structure and Physicochemical Properties
This compound, systematically named benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate , is a disubstituted pyrrolidine derivative.[3] Its structure is characterized by three key components:
-
A saturated five-membered pyrrolidine ring: This core provides a rigid, non-planar scaffold.
-
An aminoethyl group at the 3-position: The primary amine of this side chain serves as a key reactive handle for further chemical modification.
-
A Carboxybenzyl (Cbz or Z) protecting group on the pyrrolidine nitrogen: This group renders the ring nitrogen non-basic and non-nucleophilic, allowing for selective reactions at the primary amine of the side chain.[4]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][5] |
| Molecular Weight | 248.32 g/mol | [3][6] |
| CAS Number | 811842-07-6 | [5] |
| IUPAC Name | benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | [3] |
| SMILES | C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 | [3] |
| Predicted XlogP | 1.4 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 249.15976 | 159.0 |
| [M+Na]⁺ | 271.14170 | 163.5 |
| [M-H]⁻ | 247.14520 | 163.1 |
| Data sourced from PubChem predictions.[3] |
Stereochemistry
The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-(2-aminoethyl)-1-N-Cbz-pyrrolidine and (S)-3-(2-aminoethyl)-1-N-Cbz-pyrrolidine.
The stereochemistry of chiral molecules is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to their specific interactions with chiral biological targets like enzymes and receptors.[2][7] While this compound is often supplied as a racemic mixture, access to enantiomerically pure forms is critical for the synthesis of stereochemically defined drug candidates. The separation of these enantiomers is a key step in its application for chiral drug synthesis.[7][8]
Experimental Protocols
A. General Synthesis Pathway
The synthesis of this compound can be envisioned starting from a commercially available, protected pyrrolidine precursor. A common strategy involves the elaboration of a functional group at the 3-position. The following workflow illustrates a plausible synthetic route starting from 1-N-Cbz-3-pyrrolidinone.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C14H20N2O2) [pubchemlite.lcsb.uni.lu]
- 4. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 5. 811842-07-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Guide: Determining the Solubility of 3-Aminoethyl-1-N-Cbz-pyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug discovery and development.[1][2][3] Poor solubility can lead to challenges in formulation, bioavailability, and in vitro testing, ultimately hindering a compound's progression.[1] This technical guide provides a comprehensive framework for determining the solubility of the research compound 3-Aminoethyl-1-N-Cbz-pyrrolidine (Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate) in various organic solvents. While specific quantitative solubility data for this compound is not publicly available, this document outlines the gold-standard experimental protocol for its determination, data presentation, and the key factors influencing its solubility.
Introduction: The Role of Solubility in Drug Development
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs.[4][5] The presence of a primary amine, a Cbz (carboxybenzyl) protecting group, and the pyrrolidine core gives the molecule a unique polarity profile that dictates its interaction with different solvents. The Cbz group, in particular, increases lipophilicity and enhances solubility in organic solvents compared to the unprotected parent amine.[6]
Understanding the solubility of this intermediate is crucial for:
-
Process Chemistry: Optimizing reaction conditions, purification strategies (e.g., crystallization), and isolation procedures.
-
Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.[2]
-
Analytical Method Development: Ensuring the compound remains dissolved during analysis, for instance, in chromatographic techniques like HPLC.[7]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible literature. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data internally. The data should be recorded meticulously and can be presented in a format similar to the template below.
Table 1: Illustrative Template for Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| Dichloromethane (DCM) | 25 | Data to be added | Data to be added | Shake-Flask | Visual observation: readily dissolves |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be added | Data to be added | Shake-Flask | High solubility expected |
| N,N-Dimethylformamide (DMF) | 25 | Data to be added | Data to be added | Shake-Flask | High solubility expected |
| Acetonitrile (ACN) | 25 | Data to be added | Data to be added | Shake-Flask | |
| Ethyl Acetate (EtOAc) | 25 | Data to be added | Data to be added | Shake-Flask | |
| Methanol (MeOH) | 25 | Data to be added | Data to be added | Shake-Flask | |
| Isopropanol (IPA) | 25 | Data to be added | Data to be added | Shake-Flask | |
| Toluene | 25 | Data to be added | Data to be added | Shake-Flask | |
| Heptane | 25 | Data to be added | Data to be added | Shake-Flask | Low solubility expected |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8][9][10] This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured, typically by High-Performance Liquid Chromatography (HPLC).[7][9][11]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm or finer, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18)
Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a solid phase remains at equilibrium.[8] A starting amount of ~10-20 mg in 2 mL of solvent is typical.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the suspensions for a predetermined period. For many compounds, 24 hours is sufficient to reach equilibrium, but this should be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value remains constant.[11]
Step 3: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a fine syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[7] This step is crucial to remove all undissolved solid particles.
-
Perform a serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
Step 4: HPLC Analysis and Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample solution into the HPLC.
-
Using the peak area from the sample chromatogram and the calibration curve, calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the final concentration of the saturated solution, which represents the solubility.
Visualizations: Workflows and Influencing Factors
Experimental Workflow
The following diagram illustrates the step-by-step process for determining solubility using the shake-flask and HPLC method.
Caption: Workflow for solubility determination via the shake-flask method.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The diagram below outlines the key relationships.
Caption: Key factors influencing the solubility of the target compound.
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. improvedpharma.com [improvedpharma.com]
- 3. sciforum.net [sciforum.net]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: 3-Aminoethyl-1-N-Cbz-pyrrolidine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Aminoethyl-1-N-Cbz-pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, a detailed synthetic protocol, and its general application in the development of novel therapeutics.
Commercial Availability
This compound (CAS No. 811842-07-6) is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities | Catalog Number | Notes |
| Abound | 98% | 250 mg, 1 g | AB038154 | Products are for laboratory use only. |
| Guidechem | 99% | 200 kg/bag (FOB) | - | Connects with various audited suppliers in China.[1] |
| BLD Pharm | - | - | - | Provides access to over 600,000 products for research and development. |
| 2A Biotech | 96%+ | - | 2A-0129285 | - |
Synthetic Protocol
While specific proprietary synthesis methods are maintained by commercial suppliers, a plausible and generalizable experimental protocol for the synthesis of this compound can be derived from established methods for creating similar pyrrolidine derivatives. The following protocol is a representative example based on aminocyclization and protection strategies commonly employed in organic synthesis.
Reaction Scheme:
A potential synthetic route could involve the cyclization of a suitable difunctionalized precursor followed by protection of the pyrrolidine nitrogen.
Materials and Methods:
-
Starting Materials: A suitable precursor such as a protected 4,5-dihalopentylamine or a related derivative.
-
Reagents: Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., triethylamine or potassium carbonate), and an appropriate solvent (e.g., dichloromethane, acetone, or DMF).
-
Apparatus: Standard laboratory glassware for organic synthesis, including a round-bottom flask, condenser, magnetic stirrer, and equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, and chromatography column).
Experimental Procedure:
-
Cyclization: A precursor molecule containing a primary amine and a leaving group (such as a halide) separated by a four-carbon chain is cyclized to form the pyrrolidine ring. This intramolecular nucleophilic substitution is typically carried out in the presence of a base to neutralize the acid generated.
-
Protection of the Pyrrolidine Nitrogen: To the freshly synthesized (or commercially obtained) 3-(2-aminoethyl)pyrrolidine in a suitable solvent (e.g., dichloromethane), an equivalent of a base like triethylamine is added. The solution is cooled in an ice bath.
-
Benzyl chloroformate (Cbz-Cl) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Application in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, serves as a versatile building block for creating libraries of compounds for high-throughput screening. The primary amino group provides a key point for diversification, allowing for the attachment of various functional groups, while the Cbz-protected pyrrolidine nitrogen offers stability and can be deprotected at a later synthetic stage if required.
The general workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.
Caption: Drug discovery workflow utilizing this compound.
The logical relationship for the synthesis of a diverse library of compounds from this compound is depicted in the following diagram.
Caption: Synthesis of a chemical library from a core scaffold.
References
The Strategic Application of the Carboxybenzyl (Cbz) Protecting Group in Pyrrolidine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its synthesis, often requiring precise control of stereochemistry and reactivity, heavily relies on the strategic use of protecting groups. Among these, the carboxybenzyl (Cbz or Z) group stands out as a robust and versatile tool for the protection of the pyrrolidine nitrogen. This technical guide provides a comprehensive overview of the role of the Cbz protecting group in pyrrolidine synthesis, detailing its application, deprotection strategies, and impact on synthetic outcomes.
Core Principles of the Cbz Protecting Group in Pyrrolidine Chemistry
The Cbz group, introduced by Max Bergmann and Leonidas Zervas, protects amines as carbamates, effectively masking their nucleophilicity and basicity.[1][2] This protection is crucial in multi-step syntheses to prevent unwanted side reactions. In the context of pyrrolidine synthesis, the Cbz group offers several distinct advantages:
-
Stability: Cbz-protected pyrrolidines are stable to a wide range of reaction conditions, including those that are basic and mildly acidic, allowing for extensive functionalization of the pyrrolidine ring or appended side chains.[3]
-
Crystallinity: The introduction of the Cbz group often imparts crystallinity to intermediates, facilitating purification by recrystallization, a significant advantage in large-scale synthesis.[3]
-
Stereochemical Control: The steric bulk of the Cbz group can influence the stereochemical outcome of reactions at adjacent centers on the pyrrolidine ring.
-
Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This orthogonality is critical for the selective deprotection of different functional groups within a complex molecule.
The introduction of the Cbz group is typically achieved by reacting the pyrrolidine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions. The most common deprotection method is catalytic hydrogenolysis, which proceeds under neutral conditions to release the free amine, toluene, and carbon dioxide.[2][4]
Data Presentation: Comparative Analysis of Deprotection Methods
The choice of deprotection method for the Cbz group is critical and depends on the presence of other functional groups in the molecule. The following tables summarize quantitative data for various Cbz deprotection strategies employed in the synthesis of pyrrolidine derivatives.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Key Advantages & Disadvantages | Reference |
| Standard Hydrogenolysis | 5-10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH | Room Temp | 4 - 72 h | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups (e.g., alkenes, alkynes, benzyl ethers). | [5] |
| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | i-PrOH | Microwave | ~10 min | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions. Disadvantages: Requires a microwave reactor. | [5] |
| Acid-Mediated Cleavage | HBr/Acetic Acid | N/A | Acetic Acid | Room Temp | 1 - 4 h | High | Advantages: Rapid, effective for substrates sensitive to catalysis. Disadvantages: Harsh acidic conditions may not be suitable for all substrates. | [6] |
| Lewis Acid-Mediated Cleavage | AlCl₃ | N/A | Hexafluoroisopropanol (HFIP) | Room Temp | 2 - 16 h | High | Advantages: Mild conditions, good functional group tolerance (nitro, nitriles, halogens). Disadvantages: Requires stoichiometric Lewis acid. | [2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol / K₃PO₄ | N/A | DMAc | 75 °C | Not specified | High | Advantages: Ideal for substrates with sulfur or other groups that poison palladium catalysts. Disadvantages: Requires elevated temperature and basic conditions. | [5] |
Key Applications and Synthetic Pathways
The Cbz group is instrumental in various strategies for pyrrolidine synthesis, both from chiral pool starting materials like L-proline and through de novo ring construction.
Synthesis of Substituted Pyrrolidines from Cbz-Proline
Cbz-protected L-proline is a versatile starting material for the synthesis of a wide array of substituted pyrrolidines. The Cbz group allows for the manipulation of the carboxylic acid functionality without interference from the secondary amine.
A notable example is the synthesis of a precursor for Clemastine, an antihistamine. This synthesis involves an Arndt-Eistert homologation of Cbz-proline, followed by reduction and chlorination.[1][7]
Caption: Arndt-Eistert homologation of N-Cbz-L-proline for Clemastine precursor synthesis.[1][7]
Intramolecular Cyclization of Cbz-Protected Amines
The Cbz group is also employed in the de novo synthesis of pyrrolidine rings through intramolecular cyclization of acyclic precursors. The Cbz-protected amine can be part of a carbon chain containing a suitable leaving group or an electrophilic center, leading to ring closure.
The "Clip-Cycle" synthesis provides an elegant example of this strategy, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring.[8]
Caption: "Clip-Cycle" strategy for asymmetric pyrrolidine synthesis.[8]
Experimental Protocols
General Procedure for N-Cbz Protection of a Pyrrolidine Derivative
This protocol describes a typical Schotten-Baumann reaction for the introduction of the Cbz group.
Materials:
-
Pyrrolidine derivative (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the pyrrolidine derivative in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution with stirring.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-protected pyrrolidine.
-
Purify the product by silica gel column chromatography if necessary.[4]
General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the standard method for removing the Cbz group using palladium on carbon and hydrogen gas.
Materials:
-
N-Cbz-protected pyrrolidine derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz-protected pyrrolidine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine.[9]
General Procedure for Cbz Deprotection by Transfer Hydrogenolysis
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.
Materials:
-
N-Cbz-protected pyrrolidine derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10-20 mol%)
-
Ammonium formate (HCOONH₄) (4-5 equiv)
-
Methanol (MeOH) or Isopropanol (i-PrOH)
Procedure:
-
Dissolve the N-Cbz-protected pyrrolidine derivative in methanol or isopropanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Add ammonium formate to the stirred suspension in one portion at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC. For microwave-assisted reactions, short reaction times at elevated temperatures can be employed.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between a suitable organic solvent and water or a mild aqueous base to remove excess ammonium formate and its byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected pyrrolidine.
Logical Workflow for Protecting Group Strategy
The decision to use a Cbz protecting group in a pyrrolidine synthesis is dependent on the overall synthetic strategy and the nature of other functional groups present in the molecule.
Caption: Decision workflow for employing the Cbz protecting group in pyrrolidine synthesis.
Conclusion
The carboxybenzyl protecting group is a powerful and reliable tool in the synthesis of pyrrolidines. Its stability, orthogonality, and the mild conditions for its removal via hydrogenolysis make it a frequent choice in the synthesis of complex, biologically active molecules. By carefully considering the reaction conditions and the compatibility with other functional groups, researchers can effectively leverage the Cbz group to achieve their synthetic goals in the construction of diverse and valuable pyrrolidine-containing compounds. This guide provides the foundational knowledge and practical protocols to aid in the successful application of the Cbz protecting group in this important area of organic synthesis.
References
- 1. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
The Versatility of N-Cbz Protected Diamines: A Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve selectivity and control in complex molecular transformations. Among these, the Carboxybenzyl (Cbz or Z) group stands out as a robust and versatile protecting group for amines. This technical guide provides an in-depth exploration of the applications of N-Cbz protected diamines in synthesis. These bifunctional building blocks offer a powerful platform for the construction of a wide array of molecular architectures, from chiral ligands and heterocyclic scaffolds to specialized linkers in drug development. This guide will detail their synthesis, deprotection, and application with a focus on quantitative data, experimental protocols, and visual workflows to aid researchers in leveraging these valuable synthetic intermediates.
Core Concepts: The Role of the Cbz Group in Diamine Chemistry
Symmetrical diamines, such as ethylenediamine and its homologues, possess two nucleophilic amino groups of equal reactivity. This presents a significant challenge in achieving selective monofunctionalization. The introduction of the Cbz protecting group on one of the amine functionalities masks its nucleophilicity, allowing for selective manipulation of the remaining free amine. The Cbz group is favored for its stability across a range of reaction conditions, including basic and mildly acidic environments, and its clean removal via catalytic hydrogenolysis or strong acidic conditions. This orthogonality to other common amine protecting groups like Boc and Fmoc is a key advantage in multi-step synthetic sequences.[1][2]
Key Features of the Cbz Group:
-
Robust Stability: Stable to a wide range of non-reductive and non-strongly acidic conditions.
-
Ease of Introduction: Readily introduced using benzyl chloroformate (Cbz-Cl).
-
Facile Removal: Cleaved under mild conditions by catalytic hydrogenolysis or by strong acids like HBr in acetic acid.
-
Orthogonality: Compatible with Boc and Fmoc protecting group strategies, allowing for selective deprotection.[1]
Synthesis and Deprotection of N-Cbz Protected Diamines
The preparation of mono-N-Cbz protected diamines is a critical first step for their use as versatile building blocks. While direct protection of a diamine can lead to a mixture of mono- and di-protected products, careful control of reaction conditions can favor the desired mono-protected species.
Experimental Protocol: Mono-Cbz Protection of Ethylenediamine
This protocol describes a general method for the mono-protection of ethylenediamine using benzyl chloroformate.
Materials:
-
Ethylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in THF to the cooled diamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-1,2-diaminoethane.
Deprotection of N-Cbz Protected Diamines
The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis, which offers mild and clean reaction conditions.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected diamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected diamine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]
Applications in Synthesis
N-Cbz protected diamines are valuable intermediates in a variety of synthetic applications, leveraging the ability to selectively functionalize the two amine groups.
Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral diamines are core components of many privileged ligands used in asymmetric catalysis. N-Cbz protection allows for the stepwise construction of these often complex ligand architectures. For instance, mono-Cbz protected (1R,2R)-diaminocyclohexane can be used as a scaffold to build chiral Salen-type or other multidentate ligands. The free amine can be reacted, followed by deprotection of the Cbz-protected amine and subsequent functionalization to afford C₂-symmetric or unsymmetrical ligands. These ligands are instrumental in a range of enantioselective transformations.
Table 1: Application of a Chiral Diamine-Derived Ligand in the Asymmetric Henry Reaction
| Entry | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | EtOH | -20 | 72 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | EtOH | -20 | 48 | 91 | 95 |
| 3 | 4-Chlorobenzaldehyde | EtOH | -20 | 72 | 88 | 93 |
| 4 | 2-Naphthaldehyde | EtOH | -20 | 96 | 82 | 90 |
Data adapted from a study on a copper(II) complex of a bis(trans-cyclohexane-1,2-diamine)-based ligand.
The following diagram illustrates a general workflow for the synthesis of a chiral ligand from a mono-Cbz protected diamine and its subsequent use in a catalytic cycle.
Synthesis of Nitrogen-Containing Heterocycles
N-Cbz protected diamines are key starting materials for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. The differential reactivity of the two amino groups allows for controlled cyclization reactions.
Piperazinones are six-membered heterocyclic compounds with applications in medicinal chemistry. A common synthetic route involves the reaction of a mono-N-protected ethylenediamine with an α-haloester, followed by intramolecular cyclization.
Table 2: Representative Yields for Piperazinone Synthesis
| Diamine Precursor | α-Haloester | Base | Solvent | Yield (%) |
| N-Cbz-ethylenediamine | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 75 |
| N-Cbz-ethylenediamine | Methyl 2-chloropropionate | NaH | THF | 68 |
The following diagram illustrates the workflow for the synthesis of a piperazinone from a mono-Cbz protected diamine.
References
3-Aminoethyl-1-N-Cbz-pyrrolidine: A Key Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoethyl-1-N-Cbz-pyrrolidine, also known by its IUPAC name benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, is a chiral synthetic building block that has garnered significant attention in medicinal chemistry. Its rigid pyrrolidine core, combined with a reactive primary amine and a readily removable carbobenzyloxy (Cbz) protecting group, makes it a versatile intermediate in the synthesis of complex pharmaceutical compounds. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures, which can enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
The properties of this compound are crucial for its handling, reaction optimization, and purification. While specific experimental data for this exact compound is not widely published in consolidated form, data for closely related structures and information from chemical suppliers provide a basis for its characterization.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 811842-07-6 |
| Appearance | Expected to be an oil or low-melting solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available pyrrolidine derivatives. A common and efficient strategy involves the reduction of a nitrile group, which provides a direct pathway to the desired aminoethyl side chain.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol describes a plausible synthetic route starting from a Cbz-protected pyrrolidine with a cyanomethyl group at the 3-position.
Step 1: Synthesis of Benzyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
This precursor can be synthesized from a suitable starting material such as 1-(benzyloxycarbonyl)-3-pyrrolidinemethan-1-ol via tosylation followed by nucleophilic substitution with a cyanide salt.
Step 2: Reduction of the Nitrile to the Primary Amine
The key transformation is the reduction of the cyanomethyl group to an aminoethyl group. This can be effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Materials and Reagents:
-
Benzyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and workup equipment
Procedure (Catalytic Hydrogenation):
-
To a solution of benzyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in ethanol, add a catalytic amount of Raney Nickel.
-
The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.20-3.60 (m, 4H, pyrrolidine-H), 2.80-2.95 (m, 2H, -CH₂-NH₂), 1.80-2.10 (m, 3H, pyrrolidine-H), 1.40 (br s, 2H, -NH₂) |
| Mass Spectrometry (ESI+) | m/z 249.15 [M+H]⁺ |
Application as a Pharmaceutical Intermediate: Synthesis of Delafloxacin
This compound is a crucial intermediate in the synthesis of Delafloxacin, a modern fluoroquinolone antibiotic.[1] Delafloxacin is used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1]
The synthesis of Delafloxacin involves a nucleophilic aromatic substitution reaction where the primary amine of this compound displaces a fluorine atom on the fluoroquinolone core. The Cbz protecting group is subsequently removed to yield the final active pharmaceutical ingredient.
Experimental Workflow: Delafloxacin Synthesis
Caption: Synthetic workflow for Delafloxacin using the key intermediate.
Mechanism of Action of Delafloxacin: A Signaling Pathway Perspective
Delafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are crucial for bacterial DNA replication, repair, and segregation. The dual-targeting mechanism of Delafloxacin makes it potent against a broad spectrum of bacteria, including resistant strains.[2][5]
-
DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress that arises during DNA replication and transcription.
-
Topoisomerase IV (also a type II topoisomerase): This enzyme is primarily involved in the decatenation (unlinking) of newly replicated circular chromosomes, allowing them to segregate into daughter cells.
Inhibition of these enzymes by Delafloxacin leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks in the bacterial chromosome.[3] This triggers a cascade of events, including the induction of the SOS response and ultimately leads to bacterial cell death.[6]
Caption: Delafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Conclusion
This compound stands out as a valuable and versatile intermediate in the field of pharmaceutical development. Its well-defined structure and reactive functionalities allow for its efficient incorporation into complex drug molecules, as exemplified by its role in the synthesis of the advanced fluoroquinolone antibiotic, Delafloxacin. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to leverage this and similar building blocks in the design and discovery of next-generation therapeutics. The continued exploration of pyrrolidine-based scaffolds promises to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 2. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Delafloxacin meglumine used for? [synapse.patsnap.com]
- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of the pyrrolidine scaffold in drug discovery, detailing its diverse biological activities, key synthetic strategies, and the signaling pathways it modulates. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visualizations to aid in the design and development of next-generation therapeutics.
The Versatility of the Pyrrolidine Ring
The pyrrolidine nucleus is a versatile building block in drug design due to several key features. Its saturated, non-planar, and three-dimensional nature allows for the exploration of a wider chemical space compared to its aromatic counterpart, pyrrole.[1][2] This three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets.[1] Furthermore, the presence of stereogenic centers in substituted pyrrolidines provides an opportunity to fine-tune the pharmacological profile of a drug candidate, as different stereoisomers can exhibit distinct biological activities and binding modes.[2] The pyrrolidine ring is a common motif in numerous natural products, including alkaloids like nicotine, and is a core component of various approved drugs targeting a wide range of diseases.[1][3][4]
Therapeutic Applications of Pyrrolidine-Containing Drugs
The structural and physicochemical properties of the pyrrolidine scaffold have been exploited to develop drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[5] A prominent class of these compounds is the spirooxindole-pyrrolidines, which have shown remarkable efficacy.[6]
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | p-bromophenyl substituted | Breast (MCF-7) | 15.49 ± 0.04 | [2] |
| Spirooxindole-pyrrolidine | Compound 5f | Lung (A549) | 1.2 ± 0.412 (48h) | [2] |
| Spirooxindole-pyrrolidine | Compound 5g | Breast (MCF-7) | 2.8 | [7] |
| Spirooxindole-pyrrolidine | Compound 5l | Breast (MCF-7) | - | [7] |
| Spirooxindole-pyrrolidine | Compound 5n | Breast (MCF-7) | - | [7] |
| Pyrrolizidine Spirooxindole | p-chloro substituent | Leukemia, Colon, Prostate, Renal | - | [2] |
| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 3d | Breast (MCF-7) | 43.4 | [8] |
| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 4d | Breast (MCF-7) | 39.0 | [8] |
| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 3d | Breast (MDA-MB-231) | 35.9 | [8] |
| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 4d | Breast (MDA-MB-231) | 35.1 | [8] |
One of the key mechanisms through which pyrrolidine-containing anticancer agents exert their effect is by targeting signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A notable example is the inhibition of the CXCL12/CXCR4 signaling axis, which is implicated in tumor progression and metastasis.[9]
The binding of the chemokine CXCL12 to its receptor CXCR4 activates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[10][11] This signaling promotes cancer cell proliferation, survival, and migration to distant metastatic sites.[1][5] Pyrrolidine-based CXCR4 antagonists can effectively block this signaling cascade, thereby inhibiting cancer metastasis.[9]
Antibacterial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antibacterial agents. Pyrrolidine derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3] A key target for these compounds is the bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]
Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole-pyrrolidine | Compound 12 | S. aureus ATCC 29213 | 0.002 (2 µM) | [12] |
| 1,2,4-Oxadiazole-pyrrolidine | Compound 12 | MRSA ATCC 43300 | 0.002 (2 µM) | [12] |
| 1,2,4-Oxadiazole-pyrrolidine | Compound 3 | S. aureus ATCC 29213 | 0.004 (4 µM) | [12] |
| 1,2,4-Oxadiazole-pyrrolidine | Compound 3 | MRSA ATCC 43300 | 0.004 (4 µM) | [12] |
| 1,2,4-Oxadiazole | Compound with R1 = 4-OMe-C6H4; R2 = 3,4-(OMe)2-C6H3 | Various | 10 | [13] |
| 1,2,4-Oxadiazole | Compound 43 | S. aureus | 0.15 | [13] |
| 1,2,4-Oxadiazole | Compound 43 | E. coli | 0.05 | [13] |
| 1,2,4-Oxadiazole | Compound 43 | P. aeruginosa | 7.8 | [13] |
| 1,2,4-Oxadiazole | Compound 17 | E. coli | 0.055 | [14] |
Antidiabetic Activity
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several pyrrolidine-based compounds have been developed as potent and selective DPP-4 inhibitors.[1][15] These inhibitors prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[16]
Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Pyrrolidine | 2-benzylpyrrolidine derivative (Compound 2) | DPP-4 | 0.3 ± 0.03 | [1] |
| Pyrrolidine-2-carbonitrile | Compound 17a | DPP-4 | 0.017 | [17] |
| Chromone-based thiosemicarbazone | Compound 2f | DPP-4 | 0.001266 ± 0.000264 | [18] |
| Dipeptide | Trp-Arg | DPP-4 | <45 | [19] |
| Dipeptide | Trp-Lys | DPP-4 | <45 | [19] |
| Dipeptide | Trp-Leu | DPP-4 | <45 | [19] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine-containing compounds.
Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]
The 1,3-dipolar cycloaddition reaction is a powerful method for the stereoselective synthesis of spiro[pyrrolidine-3,3'-oxindoles].[10][13]
General Procedure:
-
Preparation of Azomethine Ylide (in situ): A mixture of isatin (1.0 mmol) and an α-amino acid (e.g., L-proline or sarcosine, 1.2 mmol) in a suitable solvent (e.g., ethanol or methanol) is heated to reflux. The condensation reaction generates the azomethine ylide intermediate.
-
Cycloaddition: To the in situ generated azomethine ylide, a solution of the dipolarophile (e.g., a chalcone derivative, 1.0 mmol) in the same solvent is added. The reaction mixture is then refluxed for a specified period (typically 2-6 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spiro[pyrrolidine-3,3'-oxindole].
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Bacterial DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[20][21]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (containing ATP and MgCl2).
-
Inhibitor Addition: Add the pyrrolidine compound at various concentrations to the reaction mixtures. Include a positive control (e.g., novobiocin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
DPP-4 Inhibition Assay
This fluorometric assay measures the inhibition of DPP-4 enzyme activity.[4][22]
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the pyrrolidine inhibitor in an appropriate assay buffer.
-
Reaction Initiation: In a 96-well black plate, add the DPP-4 enzyme and the inhibitor at various concentrations. Pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a period of 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of drug discovery. Its unique three-dimensional nature and the ability to introduce stereochemical diversity provide medicinal chemists with a powerful tool to design novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer and antibacterial to antidiabetic effects, highlights the broad therapeutic potential of this scaffold. The synthetic methodologies and experimental protocols outlined in this guide offer a solid foundation for researchers to further explore and exploit the potential of the pyrrolidine ring in the development of innovative medicines to address unmet medical needs.
References
- 1. oatext.com [oatext.com]
- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xiao.rice.edu [xiao.rice.edu]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
The Diverse Biological Activities of Substituted Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone pharmacophore in modern medicinal chemistry. Its unique stereochemical and physicochemical properties, including its non-planar structure, basicity, and hydrophilicity, make it a versatile scaffold for designing novel therapeutic agents. Extensive research has demonstrated that strategic substitutions on the pyrrolidine core can yield compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted pyrrolidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective effects. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support ongoing research and drug development efforts.
Anticancer Activity
Substituted pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.
Mechanism of Action
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of key protein kinases involved in oncogenic signaling. For instance, certain spirooxindole-pyrrolidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] By blocking EGFR, these compounds prevent the downstream activation of cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3] Furthermore, some pyrrolidine derivatives have been found to induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis (programmed cell death) in cancer cells.[3]
Quantitative Data: In Vitro Anticancer Activity
The antiproliferative activity of substituted pyrrolidines is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Spirooxindole-pyrrolidine 1 | A549 (Lung) | 8.5 | Doxorubicin | 1.2 |
| Spirooxindole-pyrrolidine 2 | A549 (Lung) | 5.2 | Doxorubicin | 1.2 |
| Pyrrolidine-2,5-dione 5i | MCF-7 (Breast) | 1.496 | Doxorubicin | - |
| Pyrrolidine-2,5-dione 5l | MCF-7 (Breast) | 1.831 | Doxorubicin | - |
| Polysubstituted Pyrrolidine 3h | HCT116 (Colon) | ~4.0 | - | - |
| Polysubstituted Pyrrolidine 3k | HCT116 (Colon) | ~4.0 | - | - |
| Polysubstituted Pyrrolidine 3k | HL60 (Leukemia) | 2.9 | - | - |
| Tetrazolopyrrolidine-triazole 7a | HeLa (Cervical) | 0.32 | - | - |
| Thiophen-pyrrolidine 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 |
| Thiophen-pyrrolidine 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 |
| Pyrrolidinone-hydrazone 13 | IGR39 (Melanoma) | 2.50 | - | - |
| Pyrrolidinone-hydrazone 13 | PPC-1 (Prostate) | 3.63 | - | - |
| (Data sourced from[1][2][3][4][5][6]) |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test pyrrolidine derivatives. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, a sterile MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The pyrrolidine scaffold is a key component in many compounds exhibiting potent antibacterial and antifungal properties. Modifications to the ring and its substituents allow for the fine-tuning of activity against a spectrum of pathogenic microorganisms, including drug-resistant strains.
Mechanism of Action
The antimicrobial mechanisms of pyrrolidine derivatives are varied. In bacteria, they can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication. For example, some thiazole-based pyrrolidine derivatives have shown notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[7] In fungi, these compounds can disrupt the integrity of the cell membrane or inhibit enzymes crucial for fungal survival.
Quantitative Data: In Vitro Antimicrobial Activity
The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2.1: Antibacterial Activity of Substituted Pyrrolidines
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference | MIC (µg/mL) |
|---|---|---|---|---|
| Pyrrolidine-2,5-dione 5a | Enterococcus faecalis | 0.25 (µM) | - | - |
| Pyrrolidine-2,5-dione 5g | Enterococcus faecalis | 0.25 (µM) | - | - |
| Spiropyrrolidine 4a-d | Bacillus subtilis | 32 | Amoxicillin | 64 |
| Spiropyrrolidine 4a-d | Staphylococcus epidermidis | 32 | Ampicillin | 78 |
| Spiropyrrolidine 5a | Staphylococcus aureus | 3.9 | Tetracycline | - |
| Thiazole-pyrrolidine 11 | Staphylococcus aureus | - (30.5mm zone) | Gentamicin | - (22.2mm zone) |
| Thiazole-pyrrolidine 11 | Bacillus cereus | - (21.7mm zone) | Gentamicin | - (22.7mm zone) |
(Data sourced from[4][7][8][9])
Table 2.2: Antifungal Activity of Substituted Pyrrolidines
| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference | MIC (µg/mL) |
|---|---|---|---|---|
| Pyrrolidine-2,5-dione 5a | Candida albicans | 0.125 (µM) | - | - |
| Benzoylaminocarbothioyl 3a | Candida krusei | 25 | - | - |
| Benzoylaminocarbothioyl 3b-e | Candida spp. | 50-100 | - | - |
| Pyrrolidine-2,5-dione 8 | Candida albicans | 64-256 | Nystatin | 0.5-2 |
| Spiropyrrolidine 9e | Candida albicans | >500 | Amphotericin B | 500 |
(Data sourced from[4][10][11][12])
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid medium.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the pyrrolidine derivative is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells are included: a positive control (microorganism, no compound) and a negative control (medium only, no microorganism).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 24-48 hours for fungi).
-
Reading Results: Following incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Antiviral Activity
The pyrrolidine scaffold is integral to several approved antiviral drugs, particularly those targeting the Hepatitis C virus (HCV).[13] Research continues to uncover derivatives with activity against a range of other viruses, including human rhinoviruses (HRV), poliovirus, and herpes simplex virus (HSV).[4][10]
Mechanism of Action
A key antiviral strategy for pyrrolidine derivatives is the inhibition of viral proteases. For example, several drugs are potent inhibitors of the HCV NS3/4A serine protease, an enzyme essential for cleaving the viral polyprotein into mature, functional proteins required for replication.[7][14] Another well-studied compound, Pyrrolidine Dithiocarbamate (PDTC), exhibits broad-spectrum antiviral activity. Its mechanism involves interfering with viral protein expression and inhibiting the NF-κB signaling pathway, which many viruses exploit for replication.[4] PDTC has also been shown to inhibit viral replication by dysregulating the host cell's ubiquitin-proteasome system (UPS).[10]
Quantitative Data: In Vitro Antiviral Activity
Antiviral activity can be expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), depending on the assay format.
| Derivative Class | Virus/Target | Assay | IC₅₀ / EC₅₀ (µM) |
| Pyrrolidine-5,5-trans-lactam 11a | HCV NS3/4A Protease | Enzymatic | 30 |
| Tryptophan-based Inhibitor 22 | Hepatitis C Virus (HCV) | Replicon | 0.64 |
| VX-950 | Hepatitis C Virus (HCV) | Replicon | 0.354 |
| Pyrrolidine Dithiocarbamate (PDTC) | Human Rhinovirus (HRV) | CPE Reduction | Potent activity reported |
| Pyrrolidine Dithiocarbamate (PDTC) | Poliovirus | CPE Reduction | Potent activity reported |
| Pyrrolidine Dithiocarbamate (PDTC) | Herpes Simplex Virus (HSV-1/2) | Replication | Potent activity reported |
| (Data sourced from[4][7][10][11]) |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from the virus-induced cell death and morphological changes known as the cytopathic effect.
Methodology:
-
Cell Culture: Host cells susceptible to the target virus (e.g., Vero, HeLa) are seeded in 96-well plates to form a confluent monolayer.
-
Treatment and Infection: The cell monolayers are treated with serial dilutions of the test compound. Subsequently, the cells are infected with a standardized amount of the virus.
-
Controls: Several controls are included on each plate: virus controls (cells + virus, no compound), cell controls (cells only, no virus or compound), and a positive control (a known antiviral drug).
-
Incubation: Plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).
-
Quantification of CPE: Cell viability is quantified. This is often done by staining the remaining viable cells with a dye like crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader.
-
Analysis: The percentage of CPE reduction is calculated by comparing the absorbance in compound-treated wells to that of the control wells. The EC₅₀ (the concentration that protects 50% of cells from CPE) is determined from the dose-response curve.
Neuroprotective Activity
The pyrrolidine ring is a feature of nootropic and neuroprotective agents, which are compounds that enhance cognitive function and protect neurons from damage.[14] Derivatives are being investigated for their potential in treating neurodegenerative diseases and ischemic events like stroke.
Mechanism of Action
The neuroprotective mechanisms of pyrrolidine derivatives are multifaceted. Some compounds act as sodium channel blockers, preventing excessive sodium influx into neurons during ischemic events, which can lead to cell death.[2] Others modulate neurotransmitter systems; for instance, certain phenylpyrrolidine derivatives are thought to affect AMPA receptor function, which is critical for synaptic plasticity and cognition. Many derivatives also exhibit potent antioxidant properties, protecting neurons from oxidative stress—a common pathological factor in neurodegenerative diseases—by scavenging reactive oxygen species (ROS).
Quantitative Data: In Vitro Neuroprotective & Anticonvulsant Activity
Neuroprotective efficacy is often measured by a compound's ability to increase cell survival after a toxic insult or by its anticonvulsant activity in animal models (ED₅₀).
| Derivative Class | Model / Assay | Endpoint | Result |
| Phenylpyrrolidine 1 | Glutamate-induced neurotoxicity (in vitro) | Cell Survival | +37% at 50 µM |
| Pyrrole-azomethine 9 | H₂O₂-induced oxidative stress (SH-SY5Y cells) | Neuroprotection | 52% at 10 µM |
| Pyrrole-azomethine 12 | H₂O₂-induced oxidative stress (SH-SY5Y cells) | Neuroprotection | 53% at 10 µM |
| Pyrrolidine-2,5-dione 69k | Maximal Electroshock (MES) test (in vivo) | Anticonvulsant ED₅₀ | 80.38 mg/kg |
| Pyrrolidine-2,5-dione 69k | 6 Hz psychomotor seizure test (in vivo) | Anticonvulsant ED₅₀ | 108.80 mg/kg |
| (Data sourced from[5]) |
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol assesses a compound's ability to protect neuronal cells from death induced by an oxidative agent like hydrogen peroxide (H₂O₂).
Methodology:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test pyrrolidine derivative for a defined period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: An oxidative stress-inducing agent, such as H₂O₂, is added to the wells (except for the untreated control wells) to a final concentration known to cause significant cell death.
-
Incubation: The cells are co-incubated with the compound and the neurotoxin for a specified time (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is quantified using an appropriate method, such as the MTT assay described previously or by staining with fluorescent viability dyes.
-
Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. An EC₅₀ value for neuroprotection can be calculated from the dose-response curve.
Conclusion
The substituted pyrrolidine scaffold is a remarkably privileged structure in drug discovery, demonstrating a vast and potent range of biological activities. The data and protocols presented in this guide highlight the significant potential of these derivatives as anticancer, antimicrobial, antiviral, and neuroprotective agents. The ability to systematically modify the pyrrolidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, this versatile scaffold continues to offer fertile ground for the discovery of novel therapeutics to address a wide array of pressing medical needs. Future work will undoubtedly continue to uncover new derivatives and novel mechanisms, further cementing the importance of the pyrrolidine core in medicinal chemistry.
References
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine dithiocarbamate inhibits herpes simplex virus 1 and 2 replication, and its activity may be mediated through dysregulation of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Aminoethyl-1-N-Cbz-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Aminoethyl-1-N-Cbz-pyrrolidine, a valuable building block in medicinal chemistry and drug development. The protocol is based on established methods for the N-protection of amines using a carboxybenzyl (Cbz) group.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals.[1] Its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis make it an ideal choice for multi-step syntheses.[2] This protocol details the synthesis of this compound, a bifunctional molecule with a protected primary amine, rendering it a key intermediate for further chemical modifications.
Synthesis Pathway
The synthesis of this compound is typically achieved through the N-protection of the primary amine of a suitable 3-(2-aminoethyl)pyrrolidine precursor using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, often performed under Schotten-Baumann conditions, proceeds via nucleophilic attack of the amine on the benzyl chloroformate, with a base to neutralize the hydrochloric acid byproduct.[2][3]
Experimental Protocol
Materials and Methods
Materials:
-
3-(2-Aminoethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Hydrochloric acid (HCl), 1 M solution (for workup, if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure: N-Cbz Protection of 3-(2-Aminoethyl)pyrrolidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-aminoethyl)pyrrolidine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is dissolved.[3]
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.[1][3]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 20 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]
-
Washing: Combine the organic layers and wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.[3][4]
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | ||
| Starting Amine | 1.0 equiv | [3] |
| Benzyl Chloroformate | 1.1 equiv | [1] |
| Base (NaHCO₃) | 2.0 equiv | [3] |
| Reaction Conditions | ||
| Solvent | THF/H₂O (2:1) | [3] |
| Temperature | 0 °C | [3] |
| Reaction Time | 20 hours | [3] |
| Purification | ||
| Method | Silica Gel Chromatography | [3][4] |
| Eluent | Ethyl Acetate/Hexanes | [3] |
| Expected Yield | ~90% | Based on similar reported reactions.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (General N-Cbz Protection)
Caption: General mechanism for the N-Cbz protection of an amine.
References
Application Notes and Protocols: Cbz Protection of 3-(2-aminoethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The Carboxybenzyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This document provides detailed application notes and protocols for the Cbz protection of 3-(2-aminoethyl)pyrrolidine, a diamine containing both a primary and a secondary amine. The presence of two distinct amine nucleophiles presents an opportunity for selective protection, which is crucial for the differential functionalization of the molecule.
3-(2-aminoethyl)pyrrolidine possesses a primary amine at the terminus of the ethyl side chain and a secondary amine within the pyrrolidine ring. The inherent difference in the nucleophilicity and steric hindrance of these two amines allows for the potential of selective mono-protection or exhaustive di-protection by controlling the reaction conditions. Generally, primary amines are more reactive towards acylation agents like benzyl chloroformate (Cbz-Cl) than secondary amines.
Reaction Scheme & Logical Workflow
The Cbz protection of 3-(2-aminoethyl)pyrrolidine can yield three possible products depending on the stoichiometry of the reagents and the reaction conditions: mono-protection at the primary amine, mono-protection at the secondary amine, or di-protection at both amines.
Caption: Reaction workflow for the Cbz protection of 3-(2-aminoethyl)pyrrolidine.
Data Presentation: Representative Yields for Cbz Protection of Amines
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amino Acid | Cbz-Cl (1.1 eq) | Na2CO3 (2.5 eq) | H2O | 0 to RT | 2-4 | High | [3] |
| General Amine | Cbz-Cl (1.5 eq) | NaHCO3 (2.0 eq) | THF/H2O (2:1) | 0 to RT | 20 | 90 | [2] |
| Guanidine | Cbz-Cl (1.0 eq) | NaOH (2.05 eq) | H2O | 0 to RT | 3 | Not specified | |
| Spermidine Analog | Cbz-Cl | Et3N | Dry THF | 0 to 20 | 3 | Not specified | [1] |
Experimental Protocols
The following protocols are adapted from general procedures for the Cbz protection of amines and diamines.[2][3] Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the desired level of protection (mono- vs. di-protection) for 3-(2-aminoethyl)pyrrolidine.
Protocol 1: Mono-N-Cbz-Protection of 3-(2-aminoethyl)pyrrolidine (Preferential Protection of the Primary Amine)
This protocol aims for the selective protection of the more nucleophilic primary amine.
Materials:
-
3-(2-aminoethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-(2-aminoethyl)pyrrolidine (1.0 eq) in a 2:1 mixture of THF and deionized water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 - 1.1 eq) dropwise to the cooled solution while stirring vigorously.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of the mono-protected product.
-
Once the reaction is complete (or has reached the desired conversion), dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the resulting residue by silica gel column chromatography to isolate the mono-Cbz-protected product.
Protocol 2: Di-N,N'-Cbz-Protection of 3-(2-aminoethyl)pyrrolidine
This protocol is for the exhaustive protection of both the primary and secondary amines.
Materials:
-
3-(2-aminoethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)
-
Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)
-
Deionized water (if using NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-(2-aminoethyl)pyrrolidine (1.0 eq) in THF or CH2Cl2.
-
Add an excess of the base, such as sodium bicarbonate (4.0 eq) or triethylamine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an excess of benzyl chloroformate (>2.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and mono-protected intermediates.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the di-Cbz-protected 3-(2-aminoethyl)pyrrolidine.
Mandatory Visualization
The following diagram illustrates the logical workflow for deciding on a protection strategy for 3-(2-aminoethyl)pyrrolidine.
Caption: Decision tree for Cbz protection strategy of 3-(2-aminoethyl)pyrrolidine.
Concluding Remarks
The Cbz protection of 3-(2-aminoethyl)pyrrolidine offers a versatile method for the preparation of key intermediates in organic synthesis. By carefully controlling the reaction conditions, particularly the stoichiometry of benzyl chloroformate, selective mono-protection of the primary amine or exhaustive di-protection can be achieved. The provided protocols serve as a starting point, and optimization may be required to obtain the desired product in high yield and purity. Subsequent deprotection can be readily accomplished by standard catalytic hydrogenolysis, liberating the free amine(s) for further synthetic transformations.
References
Application Notes and Protocols for the Purification of 3-Aminoethyl-1-N-Cbz-pyrrolidine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoethyl-1-N-Cbz-pyrrolidine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules with therapeutic potential. The purity of this intermediate is paramount to ensure the desired outcome in subsequent synthetic steps and to avoid the introduction of impurities into final active pharmaceutical ingredients. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a robust and widely used technique for the separation of organic compounds.
Data Summary
The following table summarizes the quantitative data associated with a typical purification of this compound using the protocol described below.
| Parameter | Value |
| Crude Sample Mass | 5.0 g |
| Purity of Crude Sample | ~85% (determined by NMR/LC-MS) |
| Silica Gel Mass | 200 g (Silica Gel 60, 40-63 µm) |
| Column Dimensions | 5 cm (diameter) x 40 cm (length) |
| Mobile Phase System | Gradient elution: Dichloromethane (DCM) to 5% Methanol (MeOH) in DCM with 0.5% Triethylamine (TEA) |
| Volume of Eluent | ~2.5 L |
| Mass of Purified Product | 4.1 g |
| Purification Yield | 82% |
| Final Purity | >98% (determined by NMR/LC-MS) |
| TLC Rf of Pure Product | ~0.35 (in 5% MeOH/DCM with 0.5% TEA) |
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica Gel 60 (particle size 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Fraction collector or collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin or potassium permanganate)
-
Standard laboratory glassware and personal protective equipment
Pre-Chromatography: Sample Preparation and TLC Analysis
-
Dissolve the Crude Sample : Dissolve the crude this compound (5.0 g) in a minimal amount of the initial mobile phase (e.g., 10-15 mL of DCM).
-
Adsorb onto Silica (Optional but Recommended) : To the dissolved sample, add a small amount of silica gel (approx. 5-10 g) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method often results in better separation.
-
TLC Analysis : Develop a TLC method to monitor the separation. Spot the crude material on a TLC plate and elute with various solvent mixtures (e.g., different percentages of MeOH in DCM, with and without TEA). The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4, and is well-separated from impurities. A common eluent for amino compounds is a mixture of DCM and MeOH with a small amount of TEA to reduce tailing.[1] For this compound, a system of 5% MeOH in DCM with 0.5% TEA is a good starting point.
Column Chromatography Procedure
-
Column Packing :
-
Secure the chromatography column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel (200 g) in the initial, non-polar eluent (DCM).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to dislodge any air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading :
-
Dry Loading : Carefully add the silica-adsorbed sample to the top of the column bed, creating a uniform layer. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Wet Loading : If not using the dry loading method, carefully pipette the dissolved crude sample directly onto the top of the silica bed. Allow the sample to adsorb completely into the silica.
-
-
Elution :
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. A suggested gradient is as follows (all with 0.5% TEA):
-
500 mL of 100% DCM
-
500 mL of 1% MeOH in DCM
-
500 mL of 2% MeOH in DCM
-
1000 mL of 5% MeOH in DCM
-
-
Maintain a constant flow rate throughout the elution.
-
-
Fraction Collection :
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes or a fraction collector.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
-
Fraction Analysis :
-
Develop the TLC plates using the optimized eluent system (5% MeOH/DCM with 0.5% TEA).
-
Visualize the spots under a UV lamp (the Cbz group is UV active) and/or by staining with ninhydrin (stains the primary amine) or potassium permanganate.
-
Combine the fractions that contain the pure product.
-
Post-Chromatography: Product Isolation
-
Solvent Removal : Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying : Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Characterization : Determine the mass of the purified product and assess its purity using analytical techniques such as NMR spectroscopy and/or LC-MS.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care and avoid inhalation.
-
Triethylamine is a corrosive and flammable base. Handle with care.
-
Silica gel dust can be harmful if inhaled. Handle in a way that minimizes dust generation.
References
Application Note and Protocol for the Cbz Deprotection of 3-Aminoethyl-1-N-Cbz-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability across a range of chemical conditions and its straightforward removal.[1][2] This application note provides detailed protocols for the deprotection of the Cbz group from 3-Aminoethyl-1-N-Cbz-pyrrolidine, a common intermediate in the synthesis of various pharmaceutical compounds. The primary and most widely employed method for Cbz group removal is catalytic hydrogenation, which offers clean and efficient deprotection under mild conditions.[1][3][4] Alternative methods, such as transfer hydrogenation and acid-mediated cleavage, are also discussed, providing researchers with options depending on the substrate's compatibility with different reaction conditions.[5][6]
Reaction Mechanism
The deprotection of a Cbz-protected amine via catalytic hydrogenation involves two main steps. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which results in the formation of toluene and an unstable carbamic acid intermediate.[1] This intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[1]
Data Presentation: Comparison of Cbz Deprotection Methods
The selection of a deprotection strategy is critical and depends on factors such as the presence of other functional groups in the molecule, safety considerations, and scalability. The following table summarizes various catalytic systems and conditions for Cbz deprotection.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | 10% Pd/C[1][3] | H₂ gas (1 atm or higher) | MeOH, EtOH, EtOAc, THF[7][8] | Room Temperature | 2-24 hours | Clean reaction, high yield, mild conditions.[4] | Flammable H₂ gas, potential for catalyst poisoning.[7] |
| Transfer Hydrogenation | 10% Pd/C[5][7] | Ammonium formate, Formic acid[7][9] | MeOH, EtOH[7][9] | Room Temperature | 0.5-10 hours | Avoids the use of H₂ gas, often faster.[7][10] | Requires stoichiometric hydrogen donor, potential for side reactions. |
| Acidic Cleavage | - | HBr in Acetic Acid, HCl[6] | Acetic Acid, Organic Solvents[6] | Room Temperature to elevated temperatures | Variable | Useful for substrates sensitive to reduction.[4] | Harsh conditions, potential for acid-labile group cleavage.[3] |
| Flow Hydrogenation | 10% Pd/C CatCart® | H₂ gas | EtOAc:EtOH:AcOH (1:1:1) | 60-80°C | Minutes to hours | Rapid, scalable, and safe handling of H₂.[10] | Requires specialized equipment (e.g., H-Cube®).[10] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas
This protocol details the most common method for Cbz deprotection using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (typically 5-10 mol% by weight).[2]
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and then backfill it with hydrogen gas. This cycle should be repeated three times to ensure the reaction environment is free of air.[2]
-
Reaction: Vigorously stir the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.[2]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent used for the reaction to ensure all the product is collected.[1][4]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyrrolidin-3-yl)ethan-1-amine.
-
Purification: If necessary, the crude product can be purified by distillation or column chromatography.
Protocol 2: Transfer Hydrogenation using Formic Acid
This method provides an alternative to using hydrogen gas, employing formic acid as the hydrogen donor.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Celite®
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
Reagent Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Reaction and Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, filter the mixture through a Celite® pad to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The product will be the formate salt. If the free amine is desired, the residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent.[1]
Visualizations
Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenation.
Caption: Signaling pathway of Cbz deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. thalesnano.com [thalesnano.com]
Application Notes and Protocols for Catalytic Hydrogenolysis in Cbz Removal from Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the removal of the carbobenzyloxy (Cbz or Z) protecting group from pyrrolidine derivatives using catalytic hydrogenolysis. This transformation is a cornerstone in the synthesis of complex molecules, particularly in peptide chemistry and pharmaceutical development.[1][2] The Cbz group is valued for its stability across a range of reaction conditions and its straightforward removal, which yields the free amine, toluene, and carbon dioxide as the sole byproducts.[1][2]
Reaction Mechanism and Principles
The deprotection of a Cbz-protected pyrrolidine via catalytic hydrogenolysis is a two-step process. Initially, the palladium catalyst facilitates the cleavage of the benzyl-oxygen bond through hydrogenolysis, which results in the formation of toluene and an unstable carbamic acid intermediate.[1] This intermediate subsequently undergoes spontaneous decarboxylation to produce the desired free amine and carbon dioxide.[1]
Two primary methodologies are employed for the hydrogenolytic cleavage of the Cbz group:
-
Catalytic Hydrogenation: This classic approach utilizes hydrogen gas (H₂) as the hydrogen source in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3]
-
Transfer Hydrogenolysis: This alternative method employs a hydrogen donor molecule in solution to transfer hydrogen to the substrate, a process also mediated by a catalyst.[3][4] Frequently used hydrogen donors include formic acid, ammonium formate, and sodium borohydride.[1][3] This technique is particularly advantageous as it obviates the need for handling gaseous hydrogen.[1][3]
The general reaction scheme is as follows:
R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]
Data Presentation: A Comparative Overview of Catalytic Systems
The selection of catalyst, hydrogen source, solvent, and reaction conditions can profoundly influence the efficiency and selectivity of Cbz deprotection. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different catalytic systems.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 |
| N-Cbz-dioctylamine | 10% Pd/C (10 wt%) | Methanol | 1 | 3 | RT | 98 |
| Cbz-protected pyrrolidine derivative | 10% Pd/C | EtOAc:EtOH:AcOH (1:1:1) | 1 | 3.5 (flow) | 60 | >95 |
| Cbz-(Ala)4 | 10% Pd/C | Methanol | 1 (balloon) | 12 | RT | >95 |
Table 2: Transfer Hydrogenolysis
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| N-Cbz-pyrrole | 10% Pd/C | HCOOH | Methanol | 0.5 | RT | 95 |
| Cbz-protected amine | 10% Pd/C | HCOONH₄ | Methanol | 1-3 | Reflux | >90 |
| Cbz-protected amine | 10% Pd/C | NaBH₄ | Methanol | < 0.2 | RT | >95 |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂ Gas
This protocol outlines the standard procedure for Cbz deprotection using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Cbz-protected pyrrolidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected pyrrolidine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[1][2]
-
Carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[2]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure the atmosphere is replaced with hydrogen.[1][3]
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1][3]
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Reactions are typically complete within 1-4 hours.[2]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[2][3]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][2][3] Wash the filter cake with the reaction solvent to ensure the complete recovery of the product.[2][3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1][2] The product can be further purified by chromatography if necessary.[2]
Protocol 2: Transfer Hydrogenolysis using Pd/C and Formic Acid
This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor, which circumvents the need for a hydrogen gas cylinder.[1]
Materials:
-
Cbz-protected pyrrolidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected pyrrolidine (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[1]
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[1]
-
Concentrate the filtrate under reduced pressure.[1] Note that the product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
Visualizations
Caption: Experimental workflow for catalytic hydrogenolysis.
Caption: Mechanism of Cbz hydrogenolysis on a palladium catalyst.
References
Application Notes and Protocols for Amide Bond Formation: Coupling 3-Aminoethyl-1-N-Cbz-pyrrolidine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its rigid, five-membered ring system can impart favorable conformational constraints on molecules, leading to enhanced binding affinity and selectivity for biological targets.[3] The functionalization of the pyrrolidine core, for instance, by coupling carboxylic acids to an aminoethyl side chain, is a critical step in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the efficient coupling of 3-Aminoethyl-1-N-Cbz-pyrrolidine with a variety of carboxylic acids, a key transformation in drug discovery and development.
Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[4] The reaction involves the coupling of a carboxylic acid and an amine, typically facilitated by a coupling reagent to activate the carboxylic acid and promote the formation of the amide bond under mild conditions. This process is central to the synthesis of peptides, peptidomimetics, and a vast array of small molecule drugs.
This guide focuses on two of the most common and effective classes of coupling reagents: carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt); and uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[5][6]
Key Coupling Reagents and Mechanisms
A judicious choice of coupling reagent is crucial for achieving high yields and purity while minimizing side reactions like racemization, especially when dealing with chiral centers.
-
EDC/HOBt: This combination is a widely used, cost-effective, and reliable method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an HOBt-ester, which is less prone to side reactions and reacts efficiently with the amine to form the desired amide. The byproducts of this reaction are generally water-soluble, facilitating purification.[6]
-
HATU: As a third-generation uronium/aminium salt, HATU is known for its high efficiency, rapid reaction times, and ability to couple even sterically hindered substrates with low rates of racemization.[7][8] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is a key feature, as the pyridine nitrogen is thought to stabilize the transition state, accelerating the rate of aminolysis.[8] A potential side reaction with uronium reagents is the guanidinylation of the primary amine, which can be minimized by careful control of stoichiometry.[5][9]
Data Presentation: Representative Coupling Reactions
The following table summarizes expected quantitative data for the coupling of this compound with various carboxylic acids using standard EDC/HOBt and HATU protocols. These values are representative and may vary based on the specific substrate and reaction scale.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DCM | 12 | 85-95 | >95 |
| 4-Methoxybenzoic Acid | EDC/HOBt | DIPEA | DCM | 12 | 88-96 | >95 |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 8 | 90-97 | >95 |
| Phenylacetic Acid | HATU | DIPEA | DMF | 2 | 90-98 | >95 |
| Boc-L-Alanine | HATU | DIPEA | DMF | 3 | 85-94 | >95 |
| Ibuprofen | HATU | DIPEA | DMF | 4 | 87-95 | >95 |
Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended, especially for the HATU protocol, to prevent hydrolysis of the coupling reagents and activated intermediates.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol outlines a standard procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.05 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol describes a general method for amide coupling using the highly efficient reagent HATU, which is particularly useful for challenging or sterically hindered substrates.[1][5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (2.5 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.05 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for EDC/HOBt mediated amide coupling.
Caption: Simplified mechanism of amide bond formation.
References
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. enamine.net [enamine.net]
- 3. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Aminoethyl-1-N-Cbz-pyrrolidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids and structural motifs into peptides is a key strategy in modern drug discovery to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. 3-Aminoethyl-1-N-Cbz-pyrrolidine is a versatile building block that can be used to introduce a constrained diamine linker into a peptide sequence. The pyrrolidine ring imposes conformational rigidity, which can be advantageous for optimizing binding to biological targets, while the aminoethyl side chain provides a point for further modification or for mimicking the side chain of basic amino acids like lysine or ornithine.[1][2]
The benzyloxycarbonyl (Cbz or Z) group provides a stable protecting group for the pyrrolidine nitrogen, which is orthogonal to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[3] The Cbz group is typically removed under conditions that do not affect acid-labile side-chain protecting groups, such as catalytic hydrogenolysis.[3] This allows for selective deprotection and potential on-resin cyclization or branching.
These application notes provide a comprehensive guide to incorporating this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.
Data Presentation: Representative Synthesis Data
The following table summarizes expected quantitative data for the synthesis of a model hexapeptide, Ac-Tyr-Ala-Gly-[3-Aminoethyl-pyrrolidine]-Phe-Leu-NH₂, where the this compound is incorporated mid-sequence. These values are representative of typical yields and purities achieved in Fmoc-SPPS and are intended for illustrative purposes. Actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Value | Method |
| Crude Peptide Yield | 75 - 85% | Gravimetric analysis post-cleavage |
| Crude Peptide Purity | 60 - 75% | RP-HPLC (220 nm) |
| Purified Peptide Yield | 30 - 45% | Gravimetric analysis post-lyophilization |
| Final Peptide Purity | >98% | RP-HPLC (220 nm) |
| Coupling Efficiency (for this compound) | >99% | Kaiser Test / Ninhydrin Test |
| Molecular Weight (Expected) | 789.9 g/mol | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Observed) | 790.0 [M+H]⁺ | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide amide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including standard proteinogenic amino acids and this compound)
-
Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF and allow the resin to swell for 30 minutes with gentle agitation.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection (Initial):
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[5]
-
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling.[6]
-
Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the building block. Due to the secondary amine nature of the pyrrolidine, the coupling kinetics might be slightly different, but standard coupling reagents are generally effective.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
N-Terminal Acetylation (Optional):
-
To cap the N-terminus, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes, then drain and wash the resin with DMF and DCM.
-
-
Resin Washing and Drying:
-
Wash the completed peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum for several hours.
-
Protocol 2: Cleavage and Deprotection
Procedure:
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) in a fume hood.
-
Agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu). The Cbz group will remain intact.
-
Filter the resin and collect the TFA filtrate.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.
-
-
Drying:
-
After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Cbz-Group Deprotection (Post-Cleavage)
Procedure:
-
Dissolution:
-
Dissolve the crude Cbz-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture containing acetic acid.
-
-
Catalytic Hydrogenolysis:
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.[3]
-
Monitor the reaction by RP-HPLC or Mass Spectrometry until the starting material is consumed.
-
-
Catalyst Removal and Isolation:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Protocol 4: Peptide Purification
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
-
RP-HPLC Purification:
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Analysis and Lyophilization:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the fractions by analytical RP-HPLC and Mass Spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[5]
-
Visualizations
Caption: Workflow for peptide synthesis incorporating this compound.
Caption: Hypothetical signaling pathway for a peptide containing a 3-aminoethyl-pyrrolidine moiety.
References
Application Notes and Protocols: Amide Bond Formation with 3-Aminoethyl-1-N-Cbz-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, essential for the synthesis of a vast array of pharmacologically active molecules, including peptides and small molecule therapeutics.[1] 3-Aminoethyl-1-N-Cbz-pyrrolidine is a valuable building block, incorporating a protected pyrrolidine ring and a primary amine, making it a versatile scaffold for introducing diversity into molecular structures. This document provides detailed protocols and reaction conditions for the efficient coupling of this amine with carboxylic acids to form stable amide bonds.
The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral centers are present.[2][3] Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[4][5] The choice of reagent, base, and solvent can significantly impact the reaction outcome.[6]
Reaction Workflow
The general workflow for the amide bond formation between a carboxylic acid and this compound is depicted below. The process involves the activation of the carboxylic acid followed by nucleophilic attack by the primary amine.
Caption: General workflow for amide bond formation.
Comparison of Common Coupling Conditions
The choice of coupling reagent and conditions can significantly influence the yield and purity of the final amide product. Below is a summary of commonly used conditions for amide bond formation, which can be adapted for this compound.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| HATU | None | DIPEA, TEA | DMF, ACN | 0 to RT | 1 - 18 | Highly efficient, even for hindered substrates; can lead to guanidinylation of the amine if not used properly.[4][7][8] |
| EDC | HOBt | DIPEA, TEA | DCM, DMF | 0 to RT | 12 - 48 | Water-soluble carbodiimide, byproducts are easily removed by aqueous workup; HOBt is often added to suppress racemization and improve efficiency.[5][9][10] |
| PyBOP | None | DIPEA | DMF, DCM | RT | 1 - 2 | High coupling efficiency with minimal racemization.[5] |
| DCC | HOBt | None | DCM, THF | 0 to RT | 2 - 12 | Forms an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration in solution-phase synthesis. |
| SOCl₂ | None | Pyridine | DCM | 0 to RT | 1 - 4 | Involves the formation of a highly reactive acyl chloride intermediate; suitable for robust substrates.[11] |
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of amides using this compound. Optimization may be required for specific carboxylic acid substrates.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)[7]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature (RT).[7]
-
Add HATU to the reaction mixture and stir for another 15 minutes at RT to pre-activate the carboxylic acid.[7]
-
Add a solution of this compound in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at RT for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.[5]
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a classic and cost-effective method suitable for a wide variety of substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)[5]
-
HOBt (1.2 equiv)[5]
-
Triethylamine (TEA) or DIPEA (2.0 equiv)[5]
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.[5]
-
Add TEA or DIPEA to the solution and stir.[5]
-
Add this compound to the mixture.
-
Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes, then allow it to warm to RT and stir for 12-24 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water to remove the urea byproduct and excess reagents.[9]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid for a longer duration before adding the amine can also be beneficial. For sluggish reactions, gentle heating (e.g., 40-60 °C) may improve the reaction rate, though this may increase the risk of side reactions.[1]
-
Side Reactions: The formation of a guanidinium byproduct can occur with uronium/aminium reagents like HATU, especially with excess reagent.[8] Using a slight excess of the carboxylic acid relative to the coupling reagent can help minimize this.[5]
-
Racemization: For chiral carboxylic acids, racemization can be a concern.[2] Performing the reaction at lower temperatures (e.g., 0 °C) and using additives like HOBt or HOAt can help to suppress epimerization.[5] The use of non-nucleophilic, sterically hindered bases like DIPEA is also recommended.[5]
-
Purification Difficulties: If the product is difficult to separate from byproducts, such as the urea from carbodiimide reagents, an acidic workup with dilute HCl can help to solubilize and remove these impurities.[5]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Chiral Pyrrolidine Derivatives from 3-Aminoethyl-1-N-Cbz-pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral pyrrolidine derivatives, utilizing 3-Aminoethyl-1-N-Cbz-pyrrolidine as a key starting material. These derivatives are of significant interest in drug discovery, particularly for targeting neurological disorders through the inhibition of neuronal nitric oxide synthase (nNOS).
Introduction
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry due to their conformational rigidity and ability to present substituents in a well-defined three-dimensional space. This makes them ideal for interacting with biological targets with high specificity. The starting material, this compound, offers a versatile platform for derivatization, primarily through reactions involving the primary amine of the aminoethyl side chain. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures, including bicyclic systems and molecules designed to inhibit specific enzymes like nNOS.
Selective inhibition of nNOS is a promising therapeutic strategy for various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Overproduction of nitric oxide (NO) by nNOS is implicated in neuronal damage. Therefore, the development of potent and selective nNOS inhibitors is a key focus of neuroscience drug discovery.
Application Note 1: Synthesis of Chiral N-Substituted Pyrrolidine Derivatives via Reductive Amination
A primary application of this compound is its use as a scaffold in the synthesis of N-substituted pyrrolidine derivatives through reductive amination. This reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) for targeted drug design. A key example is the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of chiral N-substituted pyrrolidine derivatives via reductive amination.
Experimental Protocol: Reductive Amination for nNOS Inhibitor Synthesis
This protocol describes a general procedure for the reductive amination of a substituted aldehyde with (S)-3-(2-aminoethyl)-1-N-Cbz-pyrrolidine.
Materials:
-
(S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
-
Substituted aromatic or aliphatic aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of (S)-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (1.0 eq) and the desired aldehyde (1.0 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted pyrrolidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Entry | Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | 2-fluoro-5-((6-methylpyridin-2-yl)oxy)benzaldehyde | (S)-benzyl 3-(2-((2-fluoro-5-((6-methylpyridin-2-yl)oxy)benzyl)amino)ethyl)pyrrolidine-1-carboxylate | 85 | >95 |
| 2 | 4-methoxybenzaldehyde | (S)-benzyl 3-(2-((4-methoxybenzyl)amino)ethyl)pyrrolidine-1-carboxylate | 92 | >98 |
| 3 | Isovaleraldehyde | (S)-benzyl 3-(2-((3-methylbutyl)amino)ethyl)pyrrolidine-1-carboxylate | 78 | >95 |
Application Note 2: Intramolecular Cyclization for the Synthesis of Bicyclic Pyrrolidine Derivatives
The bifunctional nature of this compound allows for its use in the synthesis of bicyclic structures, such as pyrrolizidines, through intramolecular cyclization strategies. These rigid scaffolds are of great interest in drug design as they can precisely orient substituents for optimal target engagement.
Logical Relationship: Bicyclic Scaffold Formation
Caption: Logical steps for the synthesis of bicyclic pyrrolidine derivatives.
Experimental Protocol: Synthesis of a Pyrrolizidine Core
This protocol outlines a general approach to a pyrrolizidine core structure.
Materials:
-
(S)-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
-
α-Halo ketone (e.g., chloroacetone) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
Step 1: N-Alkylation
-
To a solution of (S)-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the α-halo ketone (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated intermediate.
Step 2: Deprotection and Intramolecular Reductive Amination
-
Dissolve the N-alkylated intermediate in methanol and add 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the crude bicyclic product.
-
Purify by column chromatography or crystallization to afford the desired pyrrolizidine derivative.
Data Presentation
| Entry | α-Halo Ketone | N-Alkylated Intermediate Yield (%) | Bicyclic Product Yield (%) |
| 1 | Chloroacetone | 75 | 68 |
| 2 | 2-Bromoacetophenone | 82 | 71 |
Biological Context: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
The synthesized chiral pyrrolidine derivatives can act as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. Dysregulation of nNOS activity is linked to neurotoxicity in various neurological disorders.
nNOS Signaling Pathway
Caption: Simplified signaling pathway of neuronal nitric oxide synthase (nNOS) and the point of intervention for chiral pyrrolidine inhibitors.
The activation of NMDA receptors leads to an influx of calcium ions (Ca²⁺), which in turn bind to calmodulin. The Ca²⁺/calmodulin complex activates nNOS, which then converts L-arginine to L-citrulline and nitric oxide (NO). NO can then diffuse to activate soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream effects. In pathological conditions, excessive NO production can lead to neurotoxicity. The synthesized chiral pyrrolidine derivatives can selectively bind to and inhibit nNOS, thereby reducing the overproduction of NO and its detrimental effects.
Application Notes: Functionalization of the Primary Amine in 3-Aminoethyl-1-N-Cbz-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Aminoethyl-1-N-Cbz-pyrrolidine is a valuable bifunctional building block in medicinal chemistry and drug discovery. It incorporates a carboxybenzyl (Cbz)-protected pyrrolidine ring, a common motif in pharmacologically active compounds, and a primary aminoethyl side chain. The primary amine serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for several common and robust methods to functionalize this primary amine, including acylation, sulfonylation, reductive amination, and urea formation.
General Functionalization Workflow
The primary amine of this compound can be selectively targeted by various electrophilic reagents to yield a diverse set of derivatives. The Cbz group on the pyrrolidine nitrogen is stable under these conditions, ensuring chemoselectivity.
Caption: General workflow for functionalizing the primary amine.
Acylation: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. Standard peptide coupling reagents facilitate the reaction between the primary amine and a carboxylic acid, offering a reliable method to introduce diverse acyl groups.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to yield the desired amide.
Data Summary: Acylation
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 85-95 | High efficiency, low epimerization risk for chiral acids. |
| HOBt/EDC | DIPEA | DCM/DMF | 80-90 | Cost-effective; requires careful monitoring for side reactions.[1] |
| T3P | Pyridine | EtOAc | 80-95 | Broad compatibility; byproducts are water-soluble. |
Sulfonylation: Sulfonamide Formation
Sulfonamides are important pharmacophores found in numerous approved drugs. This functionalization is readily achieved by reacting the amine with a sulfonyl chloride in the presence of a non-nucleophilic base.
Experimental Protocol: Tosyl Chloride Sulfonylation
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq), followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude solid or oil by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) or recrystallization.
Reductive Amination
Reductive amination is a highly effective method for N-alkylation, forming secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[2][3]
Experimental Protocol: Reductive Amination Workflow
Caption: Step-wise workflow for reductive amination.
Protocol using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE. If the carbonyl is less reactive, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. An exotherm may be observed.
-
Stir at room temperature for 3-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the N-alkylated product.
Data Summary: Reductive Amination
| Reducing Agent | Solvent | Typical Yield (%) | Notes |
| NaBH(OAc)₃ | DCE/DCM | 80-95 | Mild and selective for imines over carbonyls; widely applicable.[2] |
| NaBH₃CN | MeOH | 75-90 | Effective but toxic (cyanide); requires acidic pH for best results. |
| H₂/Pd-C | EtOH/MeOH | 85-99 | "Green" method, but may cleave the Cbz group under harsh conditions. |
Urea Formation
Ureas are prevalent in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors.[4] They are typically synthesized by the reaction of an amine with an isocyanate.
Experimental Protocol: Reaction with Isocyanate
Materials:
-
This compound (1.0 eq)
-
Isocyanate (R-NCO) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature. The reaction is often exothermic.
-
Stir the mixture for 1-4 hours at room temperature. Monitor the reaction by TLC. The product often precipitates from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF or diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure urea derivative.
Alternative Protocol using CDI: For cases where the isocyanate is unstable or unavailable, N,N'-Carbonyldiimidazole (CDI) can be used to first activate a different primary amine (R-NH₂), which then reacts with the substrate.[4]
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminoethyl-1-N-Cbz-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoethyl-1-N-Cbz-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the protected aminoethyl side chain allows for further chemical modifications, making it a versatile intermediate for the synthesis of a wide range of pharmaceutical candidates. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on methods amenable to industrial production.
Synthetic Strategies
Two primary retrosynthetic approaches are considered for the large-scale synthesis of the target molecule. Both strategies aim to utilize readily available starting materials and scalable, high-yielding reaction steps.
Route A involves the initial formation of a suitably protected 3-(aminomethyl)pyrrolidine derivative, followed by the introduction of the carboxybenzyl (Cbz) protecting group on the pyrrolidine nitrogen.
Route B commences with an N-Cbz protected pyrrolidine precursor bearing a functional group at the 3-position, which is subsequently elaborated to the desired aminoethyl side chain. This approach offers the advantage of introducing the stable Cbz group early in the synthesis.
This document will focus on a detailed protocol following a modified Route B, which is often preferred for large-scale synthesis due to better process control and potentially higher overall yields.
Experimental Protocols
The following protocols describe a robust and scalable synthesis of this compound, starting from commercially available N-Cbz-L-prolinol.
Protocol 1: Oxidation of N-Cbz-L-prolinol to N-Cbz-L-prolinal
This step involves the oxidation of the primary alcohol of N-Cbz-L-prolinol to the corresponding aldehyde. A Swern oxidation or a milder alternative using Dess-Martin periodinane can be employed. For large-scale operations, a modified Swern oxidation using a continuous flow reactor is recommended for improved safety and efficiency.
Materials:
-
N-Cbz-L-prolinol
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-Cbz-L-prolinol (1.0 equiv) in anhydrous DCM (10 L/kg of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of oxalyl chloride (1.5 equiv) in DCM dropwise, maintaining the internal temperature below -65 °C.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Add anhydrous DMSO (3.0 equiv) dropwise, again keeping the temperature below -65 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Slowly add triethylamine (5.0 equiv) dropwise. A thick white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Cbz-L-prolinal, which can be used in the next step without further purification.
Protocol 2: Wittig Reaction for the Formation of N-Cbz-3-(cyanomethylene)pyrrolidine
The aldehyde from the previous step is converted to an α,β-unsaturated nitrile via a Wittig reaction.
Materials:
-
Crude N-Cbz-L-prolinal
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF under a nitrogen atmosphere, add diethyl (cyanomethyl)phosphonate (1.2 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of crude N-Cbz-L-prolinal (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Cbz-3-(cyanomethylene)pyrrolidine.
Protocol 3: Reduction of the Nitrile and Double Bond to form this compound
The final step involves the reduction of both the nitrile group and the carbon-carbon double bond to yield the target compound.
Materials:
-
N-Cbz-3-(cyanomethylene)pyrrolidine
-
Raney Nickel or Palladium on Carbon (10 wt%)
-
Methanol or Ethanol
-
Ammonia (for Raney Nickel reduction)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation reactor, suspend N-Cbz-3-(cyanomethylene)pyrrolidine (1.0 equiv) in methanol saturated with ammonia (if using Raney Nickel) or ethanol (if using Pd/C).
-
Carefully add the Raney Nickel slurry or Pd/C catalyst (5-10 wt% loading).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (40-50 °C).
-
Monitor the reaction progress by HPLC.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by crystallization or column chromatography to achieve the desired purity.
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Cbz-L-prolinol | Oxalyl chloride, DMSO, TEA | DCM | -78 to RT | 3-4 | ~95 (crude) | - |
| 2 | N-Cbz-L-prolinal | Diethyl (cyanomethyl)phosphonate, NaH | THF | 0 to RT | 4-6 | 80-90 | >95 |
| 3 | N-Cbz-3-(cyanomethylene)pyrrolidine | H₂, Raney Ni/NH₃ or Pd/C | Methanol/Ethanol | RT to 50 | 12-24 | 85-95 | >98 |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Detailed workflow for the multi-step synthesis.
Logical Relationships: Comparison of Synthetic Routes
Caption: Comparison of synthetic strategies.
Troubleshooting & Optimization
Technical Support Center: Cbz Protection of Aminoethyl Pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Cbz (Carbobenzyloxy) protection of aminoethyl pyrrolidine. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Cbz protection of aminoethyl pyrrolidine?
The primary purpose of Cbz protection is to selectively block the primary amine group of aminoethyl pyrrolidine. This allows for subsequent chemical modifications at other positions of the molecule, such as the tertiary amine of the pyrrolidine ring, without unintended reactions at the primary amine. The Cbz group is favored for its stability under various conditions and its ease of removal through catalytic hydrogenolysis.[1][2][3][4]
Q2: What are the most common side reactions observed during the Cbz protection of aminoethyl pyrrolidine?
The most frequently encountered side reactions include:
-
Di-Cbz Protection: The formation of a product where both the primary and the secondary amine (after initial protection) are protected with a Cbz group. This is more likely with an excess of benzyl chloroformate.
-
Quaternary Salt Formation: The tertiary amine of the pyrrolidine ring can react with benzyl chloroformate to form a quaternary ammonium salt. This is a significant and common side reaction.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate can react with water present in the reaction mixture to form benzyl alcohol and hydrochloric acid.[3] This reduces the amount of reagent available for the desired reaction.
-
Over-alkylation: The Cbz-protected product may undergo further alkylation if other electrophiles are present.
Q3: How does the presence of the tertiary amine in the pyrrolidine ring affect the reaction?
The tertiary amine in the pyrrolidine ring is nucleophilic and can compete with the primary amine in reacting with benzyl chloroformate. This reaction leads to the formation of a quaternary ammonium salt, which is a common byproduct. The reaction of tertiary amines with chloroformates is influenced by factors such as solvent polarity and reaction temperature.
Q4: Can I use any base for this reaction?
The choice of base is critical. A strong base can deprotonate the newly formed Cbz-protected amine, making it more susceptible to a second Cbz addition (di-protection). A weaker inorganic base like sodium bicarbonate or sodium carbonate is often preferred to neutralize the HCl byproduct without promoting side reactions.[1][2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired mono-Cbz product | 1. Hydrolysis of Benzyl Chloroformate: Presence of water in the reaction. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Formation of Quaternary Salt: The tertiary amine of the pyrrolidine ring is reacting with the Cbz-Cl. | - Use a less polar solvent to disfavor the formation of the charged quaternary salt.- Maintain a low reaction temperature (0 °C) to control the reactivity of the tertiary amine. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS.- If the reaction is sluggish at low temperatures, consider a slight increase while carefully monitoring for side product formation. | |
| Formation of a significant amount of di-Cbz protected byproduct | 1. Excess Benzyl Chloroformate: Using a large excess of the protecting group reagent. | - Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. |
| 2. Strong Base: The base used is deprotonating the mono-Cbz product, facilitating a second protection. | - Use a milder base such as sodium bicarbonate instead of stronger bases like triethylamine or sodium hydroxide. | |
| 3. High Reaction Temperature: Higher temperatures can favor the di-protection reaction. | - Maintain a low reaction temperature (e.g., 0 °C) throughout the addition of benzyl chloroformate. | |
| Presence of benzyl alcohol in the final product | 1. Hydrolysis of Benzyl Chloroformate: As mentioned above. | - Follow the recommendations for preventing hydrolysis. |
| 2. Impure Benzyl Chloroformate: The starting reagent may have degraded. | - Use a fresh bottle of benzyl chloroformate or purify the reagent before use. | |
| Formation of a water-soluble byproduct that is difficult to remove | Quaternary Ammonium Salt Formation: The byproduct is ionic and highly soluble in aqueous media. | - During the work-up, wash the organic layer thoroughly with water to remove the salt.- If the product is also water-soluble, consider purification by column chromatography using a polar eluent system. |
Quantitative Data Summary
| Amine Substrate | Equivalents of Cbz-Cl | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine | 1.1 | NaHCO₃ | Dioxane/Water | 0 to RT | 3 | 95 |
| Glycine | 1.1 | Na₂CO₃ | Water | 0 | 2 | 85-90 |
| (S)-Alanine methyl ester | 1.05 | NaHCO₃ | THF/Water | 0 | 20 | 90 |
| Aniline | 1.05 | - | Water | RT | 0.1 | 96 |
Experimental Protocols
Key Experimental Protocol: Mono-Cbz Protection of Aminoethyl Pyrrolidine
This protocol is a representative procedure designed to favor the formation of the mono-Cbz protected product while minimizing common side reactions.
Materials:
-
N-(2-aminoethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve N-(2-aminoethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and to check for the formation of byproducts.
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-Cbz product from any di-Cbz byproduct and other impurities.
-
Visualizations
References
optimizing reaction yield for 3-Aminoethyl-1-N-Cbz-pyrrolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 3-Aminoethyl-1-N-Cbz-pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a two-step process. First, the synthesis of the precursor, 3-(2-aminoethyl)pyrrolidine. This can be achieved through various routes, often starting from commercially available pyrrolidine derivatives. The second step is the selective N-protection of the pyrrolidine nitrogen with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl) or a similar reagent.
Q2: Why is selective N-protection important in this synthesis?
A2: 3-(2-aminoethyl)pyrrolidine is a diamine, containing both a primary and a secondary amine. For many applications, it is crucial to selectively protect the secondary amine of the pyrrolidine ring, leaving the primary amine of the aminoethyl side chain free for subsequent reactions. The Cbz group is a suitable protecting group for this purpose.
Q3: What are the critical parameters to control during the Cbz protection step?
A3: Key parameters include the reaction temperature, pH, stoichiometry of reagents, and the choice of solvent and base. Careful control of these factors is essential to maximize the yield of the desired mono-protected product and minimize the formation of the di-protected byproduct and other impurities. The pH is typically maintained between 8 and 10 for optimal results with Cbz-Cl.[1]
Q4: What are the common methods for purification of the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Recrystallization can also be a viable method for obtaining a highly pure product, as the introduction of a Cbz group often makes the compound easier to crystallize.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents (e.g., decomposed Cbz-Cl).- Incorrect reaction temperature or pH.- Insufficient reaction time. | - Use fresh or properly stored Cbz-Cl.- Monitor and adjust the pH to the optimal range (8-10).- Optimize reaction temperature and time based on TLC monitoring. |
| Formation of Di-Cbz Protected Byproduct | - Excess of Cbz-Cl used.- Reaction conditions favoring over-protection (e.g., high temperature, prolonged reaction time). | - Use a stoichiometric amount or a slight excess of Cbz-Cl (e.g., 1.0-1.2 equivalents).- Add Cbz-Cl slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Presence of Unreacted Starting Material (3-(2-aminoethyl)pyrrolidine) | - Insufficient amount of Cbz-Cl.- Short reaction time. | - Increase the equivalents of Cbz-Cl slightly.- Extend the reaction time and monitor by TLC until the starting material disappears. |
| Difficult Purification | - Close polarity of the product and byproducts.- Oily nature of the product. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization. |
| Decomposition of Cbz-Cl | - pH is too low.- Presence of moisture. | - Maintain the pH in the alkaline range (8-10).[1]- Use anhydrous solvents and reagents. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 3-(2-aminoethyl)pyrrolidine (Precursor)
This is a representative example; other synthetic routes may be employed based on available starting materials.
A plausible route involves the reduction of (1-benzyl-pyrrolidin-3-yl)acetonitrile.
-
Synthesis of (1-benzyl-pyrrolidin-3-yl)acetonitrile: This intermediate can be synthesized from 1-benzyl-3-pyrrolidinone through a Wittig-Horner reaction with diethyl cyanomethylphosphonate, or by conversion of 1-benzyl-3-(hydroxymethyl)pyrrolidine to the corresponding tosylate followed by nucleophilic substitution with cyanide.
-
Reduction of the Nitrile: The nitrile is then reduced to the primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
-
Debenzylation: The N-benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield 3-(2-aminoethyl)pyrrolidine.
Step 2: Selective N-Cbz Protection of 3-(2-aminoethyl)pyrrolidine
-
Reaction Setup: Dissolve 3-(2-aminoethyl)pyrrolidine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.[2]
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[2]
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.[2]
Data Presentation
Table 1: Illustrative Data for Optimizing Cbz-Protection Reaction Yield
| Entry | Equivalents of Cbz-Cl | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Mono-Cbz Product (%) | Yield of Di-Cbz Product (%) |
| 1 | 1.0 | NaHCO₃ (2.0) | THF/H₂O (2:1) | 0 to RT | 24 | 75 | 10 |
| 2 | 1.2 | NaHCO₃ (2.0) | THF/H₂O (2:1) | 0 to RT | 24 | 85 | 12 |
| 3 | 1.5 | NaHCO₃ (2.0) | THF/H₂O (2:1) | 0 to RT | 24 | 70 | 25 |
| 4 | 1.2 | K₂CO₃ (2.0) | Dioxane/H₂O (1:1) | RT | 12 | 82 | 15 |
| 5 | 1.2 | NaHCO₃ (2.0) | THF/H₂O (2:1) | 0 | 48 | 88 | 8 |
Note: The data in this table are for illustrative purposes and represent a potential optimization study. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for yield optimization.
References
Technical Support Center: Synthesis of 3-Aminoethyl-1-N-Cbz-pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Aminoethyl-1-N-Cbz-pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is the di-Cbz protected compound, where both the primary amino group of the ethylamine side chain and the secondary amine of the pyrrolidine ring react with benzyl chloroformate. Other potential impurities include unreacted starting material (3-(2-aminoethyl)pyrrolidine) and byproducts from the decomposition of benzyl chloroformate, such as benzyl alcohol and hydrochloric acid, especially in the presence of moisture.[1][2]
Q2: How can I minimize the formation of the di-Cbz byproduct?
A2: To favor mono-protection on the more nucleophilic primary amine, it is crucial to control the stoichiometry of the reagents. Using benzyl chloroformate as the limiting reagent (typically 1.0 equivalent or slightly less relative to the diamine) is a key strategy. Performing the reaction at low temperatures (e.g., 0 °C) and adding the benzyl chloroformate slowly to a solution of the diamine can also enhance selectivity.
Q3: What are the recommended purification methods to remove the byproducts?
A3: Column chromatography is the most effective method for separating the desired mono-Cbz product from the di-Cbz byproduct and other impurities. A silica gel column is typically used, and the separation can be optimized by carefully selecting the mobile phase.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) should be used to achieve good separation between the starting material, the mono-Cbz product, and the di-Cbz byproduct. Staining with ninhydrin can be used to visualize the primary amine of the starting material and the product.
Q5: What are the key safety precautions when working with benzyl chloroformate?
A5: Benzyl chloroformate is a lachrymator and is corrosive. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also sensitive to moisture and can decompose to form toxic and corrosive fumes.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-Cbz product | - Formation of a significant amount of the di-Cbz byproduct. - Incomplete reaction. - Decomposition of benzyl chloroformate. | - Carefully control the stoichiometry, using benzyl chloroformate as the limiting reagent. - Add benzyl chloroformate slowly at a low temperature (0 °C). - Monitor the reaction by TLC to ensure completion. - Use a fresh, high-quality benzyl chloroformate and ensure anhydrous reaction conditions. |
| Presence of a significant amount of di-Cbz byproduct in the final product | - Use of excess benzyl chloroformate. - Reaction temperature was too high. | - Re-purify the product using column chromatography with a shallower gradient of the more polar solvent to improve separation. - In future syntheses, strictly control the stoichiometry and reaction temperature. |
| Difficulty in separating the mono- and di-Cbz products by column chromatography | - Inappropriate mobile phase composition. | - Optimize the mobile phase system. Start with a less polar eluent and gradually increase the polarity. For example, a gradient of methanol in dichloromethane is often effective. - Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Presence of unreacted 3-(2-aminoethyl)pyrrolidine in the final product | - Insufficient amount of benzyl chloroformate used. - Short reaction time. | - Ensure the correct stoichiometry of reagents. - Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material is consumed. - The unreacted diamine can be removed by an acidic wash during the work-up. |
| Product appears as an oil and is difficult to handle | - Presence of residual solvent or moisture. | - Ensure the product is thoroughly dried under high vacuum. - Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization. |
Experimental Protocols
Selective Mono-Cbz Protection of 3-(2-aminoethyl)pyrrolidine
This protocol aims to selectively protect the primary amine of 3-(2-aminoethyl)pyrrolidine.
Materials:
-
3-(2-aminoethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane and methanol)
Procedure:
-
Dissolve 3-(2-aminoethyl)pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (0.95-1.0 eq) in anhydrous dichloromethane dropwise to the stirred solution over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
Purification by Column Chromatography
Objective: To separate the desired mono-Cbz product from the di-Cbz byproduct and other impurities.
Materials:
-
Crude product from the synthesis
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). The exact ratio should be determined by TLC analysis.
Procedure:
-
Prepare a silica gel slurry in the initial, less polar eluent mixture.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure mono-Cbz product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical workflow for the purification of this compound.
References
troubleshooting incomplete Cbz deprotection of pyrrolidine derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of Carboxybenzyl (Cbz or Z) protected pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete Cbz deprotection when using catalytic hydrogenation (H₂/Pd/C)?
A1: The most frequent cause of incomplete or slow catalytic hydrogenation is catalyst deactivation or "poisoning".[1][2] The palladium catalyst is highly sensitive and can be poisoned by impurities, particularly sulfur-containing compounds (e.g., thiols, thioethers) or residual reagents from previous steps.[1] Other common causes include poor quality of the catalyst, insufficient hydrogen pressure, or poor mixing in the reaction vessel.[1][3]
Q2: My reaction stalls or is sluggish. How can I improve the reaction rate for catalytic hydrogenation?
A2: To improve a sluggish reaction, consider the following:
-
Use a Fresh Catalyst: The activity of Palladium on carbon (Pd/C) can decrease over time or vary between batches. Using a fresh, high-quality catalyst is recommended.[1][3] For particularly stubborn substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[3]
-
Increase Hydrogen Pressure: If using a balloon, ensure it is adequately filled and that there are no leaks. For more robust reactions, using a Parr hydrogenator to increase the pressure to 50 psi or higher can significantly accelerate the reaction.[1]
-
Improve Agitation: In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen.[1][3]
-
Address Product Inhibition: The newly formed pyrrolidine product can sometimes coordinate to the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, such as acetic acid, can protonate the product, reducing its ability to bind to the catalyst.[1]
Q3: I am observing side products. What are the common side reactions and how can they be minimized?
A3: Side reactions depend on the deprotection method used:
-
Catalytic Hydrogenation: Can lead to the over-reduction of other sensitive functional groups like alkenes, alkynes, nitro groups, or aryl halides.[4]
-
Acidic Cleavage (e.g., HBr in Acetic Acid): The benzyl cation intermediate can cause unwanted alkylation of other nucleophilic sites.[4] If acetic acid is used as the solvent, N-acetylation of the deprotected pyrrolidine can occur, especially at higher temperatures.[4] To avoid this, consider using HCl in a non-acetylating solvent like dioxane.[4]
Q4: When should I choose an alternative deprotection method over catalytic hydrogenation?
A4: Catalytic hydrogenation is often the first choice due to its mild conditions and clean byproducts (toluene and CO₂).[4][5] However, you should consider alternatives if:
-
Your substrate contains functional groups that are sensitive to reduction (e.g., double bonds, nitro groups).[5][6]
-
Your starting material contains sulfur, which will poison the palladium catalyst.[1]
-
You lack the specialized equipment required for handling hydrogen gas safely.[5]
-
The reaction consistently fails despite troubleshooting.
In these cases, methods like acid-catalyzed cleavage (HBr/AcOH), milder Lewis acid conditions (AlCl₃/HFIP), or nucleophilic cleavage (2-mercaptoethanol) are viable options.[1][4][7]
Troubleshooting Workflow and Logic Diagrams
The following diagrams illustrate the troubleshooting process for incomplete Cbz deprotection and the logical relationships between problems and solutions.
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Caption: Logical relationships between causes and solutions.
Quantitative Data Summary
The following table summarizes typical conditions for various Cbz deprotection methods. Note that optimal conditions are substrate-dependent and may require empirical optimization.
| Deprotection Method | Reagents & Catalyst | Typical Solvent(s) | Temperature | Typical Yield | Reference(s) |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 10% Pd/C (5-10 mol%) | MeOH, EtOH, EtOAc | Room Temp. | > 95% | [5][8] |
| Transfer Hydrogenolysis | Ammonium Formate or Formic Acid, 10% Pd/C | MeOH, EtOH | RT to Reflux | > 90% | [2][8] |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | ~90% | [1][8] |
| Lewis Acid Cleavage | AlCl₃ (2-3 equiv) | HFIP | Room Temp. | High | [4][7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol (2 equiv), K₃PO₄ (2-4 equiv) | DMAC | 75 °C | High | [1][7] |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis [5][8]
This is the most common method for Cbz removal when applicable.
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected pyrrolidine derivative (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere is replaced by hydrogen.[8]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[8]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine derivative. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
preventing racemization of chiral pyrrolidines during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent racemization of chiral pyrrolidines during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in chiral pyrrolidines?
Racemization in chiral pyrrolidines, particularly at the C2 position, is often attributed to the formation of an achiral enamine intermediate under certain reaction conditions. The key factors that promote this process are:
-
Basic Conditions: The presence of a base can facilitate the deprotonation of the α-proton at the C2 position, leading to the formation of an achiral enamine which can then be protonated from either face, resulting in a racemic mixture.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to increased rates of racemization.
-
Choice of N-Protecting Group: The nature of the substituent on the pyrrolidine nitrogen significantly influences the acidity of the α-proton. Electron-withdrawing groups can increase the susceptibility to base-mediated racemization.
-
Prolonged Reaction Times: Extended exposure to harsh reaction conditions increases the likelihood of racemization.
Q2: How does the choice of N-protecting group affect the stereochemical stability of chiral pyrrolidines?
The N-protecting group plays a crucial role in the stereochemical stability of chiral pyrrolidines. Electron-withdrawing protecting groups, such as Boc (tert-butoxycarbonyl), can increase the acidity of the proton at the C2 position, making it more susceptible to deprotonation and subsequent racemization, especially in the presence of a base. In contrast, protecting groups that are less electron-withdrawing may offer greater stereochemical stability.
Q3: Can purification methods like silica gel chromatography cause racemization?
Yes, purification by silica gel chromatography can sometimes lead to racemization of chiral pyrrolidines. The slightly acidic nature of standard silica gel can catalyze the epimerization of sensitive compounds. This is particularly problematic for pyrrolidines with functionalities that are activated towards racemization. To mitigate this, it is often recommended to use deactivated silica gel (e.g., by treatment with a base like triethylamine) or to opt for alternative purification techniques such as crystallization or distillation if possible.
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (ee%) after N-deprotection.
If you observe a significant drop in enantiomeric excess after removing a protecting group like Boc, consider the following:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of ee% during deprotection.
-
Corrective Actions:
-
Modify Deprotection Conditions: Avoid using strong acids at high temperatures. For Boc-pyrrolidines, a common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C.
-
Neutralize Carefully: During the workup, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).
-
Minimize Exposure Time: Keep the reaction and workup times as short as possible to reduce the risk of epimerization.
-
Problem 2: Racemization during functionalization of the pyrrolidine ring.
When performing reactions to modify the pyrrolidine scaffold, such as alkylations or acylations, maintaining stereochemical integrity can be challenging.
-
Key Factors Influencing Racemization:
Technical Support Center: Cbz Deprotection of Sulfur-Containing Pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the carboxybenzyl (Cbz) deprotection of sulfur-containing pyrrolidines. Catalyst poisoning, particularly of palladium catalysts, is a common issue that can lead to incomplete or sluggish reactions. This guide offers solutions and alternative methods to overcome these challenges.
Troubleshooting Guides
This section addresses specific issues you might encounter during the Cbz deprotection of sulfur-containing pyrrolidines in a question-and-answer format.
Question 1: My catalytic hydrogenation using Pd/C for Cbz deprotection is slow or incomplete. What are the likely causes and how can I resolve this?
Answer:
Slow or incomplete catalytic hydrogenation is a frequent problem when working with sulfur-containing molecules due to catalyst poisoning. Here are the potential causes and their solutions:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur compounds like thiols and thioethers, which are common in sulfur-containing pyrrolidines.[1] These compounds strongly adsorb to the catalyst's active sites, rendering it inactive.
-
Solution 1: Increase Catalyst Loading: In some cases, increasing the amount of Pd/C catalyst can help drive the reaction to completion by providing more active sites.
-
Solution 2: Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is sometimes more effective than Pd/C in the presence of catalyst poisons.
-
Solution 3: Add Fresh Catalyst: If the reaction stalls, adding a fresh portion of the catalyst can sometimes restart the hydrogenation.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Pressures of 40-50 psi are often effective.
-
-
Inadequate Mixing: In a heterogeneous reaction, vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the catalyst.
-
Solution: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
-
-
Poor Catalyst Quality: The activity of the Pd/C catalyst can vary between batches and can decrease over time.
-
Solution: Use a fresh batch of high-quality catalyst from a reputable supplier.
-
Question 2: I'm observing side products or decomposition of my starting material. What could be the cause?
Answer:
Side product formation can occur with both catalytic hydrogenation and alternative deprotection methods.
-
Over-reduction (Catalytic Hydrogenation): Other functional groups in your molecule, such as alkenes or alkynes, may be reduced under the hydrogenation conditions.
-
Solution: Consider using a milder hydrogen source, such as transfer hydrogenation with ammonium formate, which can sometimes offer better selectivity.
-
-
Acetylation (Acidic Cleavage): If you are using HBr in acetic acid for deprotection, the deprotected amine can be acetylated by the solvent.
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.
-
-
Substrate Degradation: Some sulfur-containing compounds may be unstable under strongly acidic or basic conditions.
-
Solution: Opt for milder deprotection methods like those using AlCl₃/HFIP or 2-mercaptoethanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the best alternatives to catalytic hydrogenation for Cbz deprotection of sulfur-containing pyrrolidines?
A1: For substrates containing sulfur, it is often best to avoid palladium-catalyzed hydrogenation altogether. The most effective alternatives are:
-
Acidic Cleavage: This method avoids the use of a metal catalyst. Common reagents include:
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH): A strong acid solution that can effectively cleave the Cbz group.
-
Aluminum Chloride in Hexafluoroisopropanol (AlCl₃/HFIP): A milder Lewis acid condition that is often compatible with a wider range of functional groups.[2]
-
-
Nucleophilic Cleavage: This approach utilizes a nucleophile to cleave the Cbz group.
-
2-Mercaptoethanol: This reagent, in the presence of a base like potassium phosphate, can deprotect Cbz groups under relatively mild conditions and is compatible with many sensitive functionalities.[3]
-
Q2: How do I choose the most suitable deprotection method for my specific sulfur-containing pyrrolidine?
A2: The choice of method depends on the overall structure of your molecule and the presence of other functional groups. Consider the following:
-
For substrates with acid-sensitive groups: Avoid HBr/AcOH. The milder AlCl₃/HFIP or the nucleophilic 2-mercaptoethanol method are better choices.
-
For substrates with other reducible groups (e.g., double bonds, nitro groups): Catalytic hydrogenation should be avoided. Acidic or nucleophilic cleavage methods are preferred.
-
For complex molecules in late-stage synthesis: The 2-mercaptoethanol method is often a good choice due to its mildness and high selectivity.[4]
Q3: Can I regenerate a poisoned Pd/C catalyst?
A3: While some methods for catalyst regeneration exist, they are often not practical or fully effective in a laboratory setting for sulfur poisoning. It is generally more reliable and time-efficient to use a fresh batch of catalyst or switch to an alternative deprotection method.
Data Presentation
The following tables summarize typical reaction conditions for various Cbz deprotection methods applicable to sulfur-containing compounds. Please note that optimal conditions will vary depending on the specific substrate.
Table 1: Catalytic Hydrogenation (Use with caution for sulfur-containing substrates)
| Catalyst | Catalyst Loading (mol%) | Hydrogen Source/Pressure | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| 10% Pd/C | 10-20 (w/w) | H₂ (1-4 atm) | Methanol, Ethanol | Room Temperature | 2-24 h | Highly variable, often low | Prone to catalyst poisoning.[5] |
| Pd(OH)₂/C | 10-20 (w/w) | H₂ (1-4 atm) | Methanol, Acetic Acid | Room Temperature | 2-24 h | Generally higher than Pd/C | More robust to poisoning. |
| 10% Pd/C | 10-20 (w/w) | Ammonium Formate (3-5 eq) | Methanol | Room Temperature | 1-6 h | Variable | Transfer hydrogenation can be milder. |
Table 2: Acidic Cleavage Methods
| Reagent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| 33% HBr/AcOH | - | Acetic Acid | Room Temperature | 0.5-4 h | 70-95 | Can cause side reactions (e.g., acetylation). |
| AlCl₃ | 3 | HFIP | Room Temperature | 2-16 h | 80-95 | Milder conditions, good functional group tolerance.[2] |
Table 3: Nucleophilic Cleavage Method
| Reagent | Equivalents | Base | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| 2-Mercaptoethanol | 2 | K₃PO₄ | 4 | DMAC | 75 | 24 h | 70-90 | Excellent for sensitive substrates.[3] |
Experimental Protocols
Protocol 1: Cbz Deprotection using HBr in Acetic Acid
-
Dissolve the Cbz-protected sulfur-containing pyrrolidine (1.0 equiv) in a 33% solution of HBr in glacial acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully add the reaction mixture to a flask of ice-cold diethyl ether to precipitate the product as the hydrobromide salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: Cbz Deprotection using AlCl₃ in HFIP
-
To a solution of the Cbz-protected sulfur-containing pyrrolidine (1.0 equiv) in hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature.[2]
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[2]
-
Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Cbz Deprotection using 2-Mercaptoethanol
-
In a round-bottom flask, suspend the Cbz-protected sulfur-containing pyrrolidine (1.0 equiv) and potassium phosphate (K₃PO₄, 4.0 equiv) in N,N-dimethylacetamide (DMAC).[3]
-
Add 2-mercaptoethanol (2.0 equiv) to the mixture.[3]
-
Heat the reaction mixture to 75 °C and stir for 24 hours.[3]
-
After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography as needed.
Mandatory Visualization
Caption: Mechanism of Palladium Catalyst Poisoning by Sulfur.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Alternative Methods for Cbz Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group when standard catalytic hydrogenation is not viable.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during Cbz deprotection experiments in a question-and-answer format.
Q1: My substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or aryl halides). What are the best alternatives to catalytic hydrogenation (H₂/Pd/C)?
A1: When your molecule cannot tolerate standard hydrogenolysis, several non-reductive methods are excellent alternatives. The choice depends on the overall stability of your substrate.
-
Acidic Cleavage: Strong acids can effectively cleave the Cbz group. This is a robust method, but you must consider the acid sensitivity of other functional groups. Common reagents include HBr in acetic acid (HBr/AcOH) and trifluoroacetic acid (TFA).[1]
-
Lewis Acid-Mediated Cleavage: For substrates that are sensitive to strong Brønsted acids, Lewis acids offer a milder alternative. A particularly effective system is Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can deprotect Cbz groups at room temperature with high functional group tolerance.[2][3]
-
Nucleophilic Cleavage: This method is ideal for substrates containing groups that might poison palladium catalysts, such as sulfur-containing moieties.[4][5] A common protocol involves using 2-mercaptoethanol with a base like potassium phosphate in a solvent like N,N-dimethylacetamide (DMAC).[6][7][8]
-
Photocatalytic Cleavage: An emerging mild technique involves using a photocatalyst under visible light irradiation to cleave the benzyl C-O bond mesolytically.[7][9] This method shows excellent chemoselectivity.[7][9]
Decision Workflow for Cbz Deprotection
Caption: Decision tree for selecting a Cbz deprotection method.
Q2: I tried using HBr in acetic acid, but the reaction is incomplete, or I'm observing acetylation of my deprotected amine. What should I do?
A2: This is a common issue when using acetic acid as a solvent with a nucleophilic amine product.[10]
-
Problem: Incomplete Reaction: Ensure you are using a sufficient excess of HBr (e.g., a 33% w/w solution). The reaction time can vary from minutes to several hours depending on the substrate, so monitor the reaction closely by TLC or LC-MS.[11]
-
Problem: N-acetylation Side Product: The deprotected amine is nucleophilic and can react with the acetic acid solvent, especially at elevated temperatures, to form an N-acetylated byproduct.[10][12]
-
Solution 1: Use a Non-nucleophilic Acid/Solvent System: Switch to a system like HCl in a non-acetylating solvent such as dioxane or isopropanol.[6][13]
-
Solution 2: Milder Lewis Acid Conditions: The AlCl₃/HFIP method is an excellent choice as it is performed at room temperature and avoids carboxylic acid solvents, thus preventing acylation side reactions.[2][12]
-
Solution 3: Workup Procedure: Upon completion, precipitate the amine hydrobromide salt by adding a large volume of cold diethyl ether. This separates the product from the acetic acid before it has a chance to react.[6][11]
-
Troubleshooting Acidic Deprotection
Caption: Troubleshooting workflow for HBr/AcOH deprotection.
Q3: I am concerned about the formation of genotoxic byproducts. Are any of these alternative methods safer in that regard?
A3: Yes, this is a critical consideration, especially in drug development. Using trimethylsilyl iodide (TMSI) for Cbz deprotection can generate benzyl iodide, a potential genotoxic impurity.[12] Safer alternatives are available:
-
Catalytic Transfer Hydrogenation: Uses hydrogen donors like ammonium formate or formic acid, avoiding pressurized hydrogen gas and often providing better selectivity.[4]
-
Mild Lewis Acid Conditions (AlCl₃/HFIP): This method is performed at room temperature and does not produce highly reactive byproducts.[2][12]
-
Nucleophilic Cleavage (2-mercaptoethanol): This is a much safer alternative. It produces a benzylated thiol byproduct, which is generally less reactive and easier to remove than benzyl iodide.[12]
Data Presentation: Comparison of Alternative Cbz Deprotection Methods
The following table summarizes typical reaction conditions for various non-hydrogenation Cbz deprotection methods. Optimal conditions can vary depending on the specific substrate.
| Deprotection Method | Reagents & Conditions | Typical Time | Yield | Key Advantages & Limitations |
| Acidolysis | 33% HBr in Acetic Acid, Room Temp | 1-2 hours | 85-95% | Adv: Fast, effective. Lim: Harsh conditions, risk of N-acetylation, not suitable for acid-labile groups.[3][6] |
| Lewis Acid-Mediated | AlCl₃ (3 equiv) in HFIP, Room Temp | 2-16 hours | High (>90%) | Adv: Very mild, excellent functional group tolerance (nitro, halogens, alkenes), scalable. Lim: Requires fluorinated solvent.[2][3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Not specified | High | Adv: Ideal for substrates that poison Pd catalysts (e.g., sulfur-containing). Lim: Requires elevated temperature and basic conditions.[4][7][8] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate, MeOH or EtOH, Reflux | 1-16 hours | High | Adv: Avoids handling H₂ gas, often more selective than H₂/Pd/C. Lim: Requires heating, still uses a Pd catalyst.[4] |
| Alternative Reductive | NaBH₄, 10% Pd/C, Methanol, Room Temp | 3-10 minutes | High | Adv: Extremely rapid. Lim: Still uses a Pd catalyst, NaBH₄ can reduce other functional groups.[1] |
| Photocatalytic | Photocatalyst (e.g., phenolate-type), Visible light | Not specified | High | Adv: Extremely mild, highly chemoselective. Lim: Emerging technology, may require specialized equipment.[7][9] |
Detailed Experimental Protocols
1. General Protocol for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of a 33% (w/w) solution of HBr in glacial acetic acid.[6][11]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours.[11]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, precipitate the product amine hydrobromide salt by adding a large volume of cold diethyl ether. Collect the solid by filtration, wash with ether, and dry under vacuum.[6][11]
2. General Protocol for Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
-
Reaction Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2][11]
-
Reagent Addition: Add aluminum chloride (AlCl₃, 3.0 equiv) portion-wise to the solution at room temperature.[2][3]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (typically 2-16 hours), as monitored by TLC or LC-MS.[2]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., CH₂Cl₂), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][11]
3. General Protocol for Catalytic Transfer Hydrogenation with Ammonium Formate
-
Reaction Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in methanol or ethanol. Carefully add 10% Pd/C (typically 10-20 mol%).
-
Reagent Addition: Add ammonium formate (HCOONH₄, 2-4 equiv) to the stirred suspension at room temperature. The reaction may need to be heated to reflux.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.[14]
4. General Protocol for Nucleophilic Deprotection with 2-Mercaptoethanol
-
Reaction Setup: To a solution of the Cbz-protected amine (1.0 equiv) in N,N-dimethylacetamide (DMAC), add potassium phosphate (K₃PO₄, 2-4 equiv).[6]
-
Reagent Addition: Add 2-mercaptoethanol (2.0 equiv).[6]
-
Reaction: Heat the reaction mixture to 75 °C and stir until completion as monitored by TLC or LC-MS.[6][7]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tdcommons.org [tdcommons.org]
- 14. benchchem.com [benchchem.com]
managing over-alkylation as a side reaction in pyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the common side reaction of over-alkylation during pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of pyrrolidine synthesis?
A1: Over-alkylation is a side reaction where the nitrogen atom of the pyrrolidine ring is alkylated more than once. The secondary amine of a mono-substituted pyrrolidine can react with another molecule of the alkylating agent to form a tertiary amine. This tertiary amine can then be further alkylated to form a quaternary ammonium salt, which is often an undesired byproduct.[1] This process can significantly reduce the yield of the desired mono-alkylated product.
Q2: What are the primary factors that influence over-alkylation?
A2: Several factors can promote over-alkylation, including:
-
Stoichiometry: Using an excess of the alkylating agent increases the probability of multiple alkylations.
-
Base: The type and amount of base used can influence the reaction. Strong bases can deprotonate the resulting secondary amine, making it susceptible to further alkylation.[1]
-
Reaction Conditions: Higher temperatures and longer reaction times can provide the necessary energy and opportunity for over-alkylation to occur.
-
Steric Hindrance: Less sterically hindered alkylating agents and pyrrolidine substrates are more prone to over-alkylation. The formation of quaternary salts is particularly dependent on the steric bulk of the alkylating agent.[1]
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates. Aprotic solvents are commonly used for alkylation reactions.[2]
Q3: How can I detect and quantify over-alkylation byproducts?
A3: Over-alkylation can be monitored and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the formation of different products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the mono-alkylated, di-alkylated, and quaternary salt products. Specific NMR methods like HSQC, HMBC, and ROESY can reliably distinguish between N- and O-alkylation if applicable.[2]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are highly effective for identifying the molecular weights of the different products in the reaction mixture, confirming the extent of alkylation.
Troubleshooting Guide for Over-Alkylation
Problem: My reaction is producing a significant amount of di-alkylated product and/or a quaternary ammonium salt, leading to low yields of the desired mono-alkylated pyrrolidine.
Below are potential solutions and strategies to suppress these side reactions.
Strategy 1: Control of Stoichiometry
Q: How does the ratio of reactants affect over-alkylation?
A: The molar ratio of the pyrrolidine starting material to the alkylating agent is critical. An excess of the alkylating agent will drive the reaction towards multiple alkylations.
Solution:
-
Carefully control the stoichiometry. Start with a 1:1 molar ratio of the pyrrolidine to the alkylating agent.
-
Consider using a slight excess of the pyrrolidine starting material to ensure the alkylating agent is the limiting reagent.
-
Employ slow, dropwise addition of the alkylating agent to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
Strategy 2: Modification of Reaction Conditions
Q: Can changing the base, solvent, or temperature reduce over-alkylation?
A: Yes, optimizing reaction conditions is a key strategy for improving selectivity.
Solutions:
-
Base Selection: Use a weaker base or a sterically hindered base that is sufficient to deprotonate the initial amine but less effective at deprotonating the more hindered product. Bases like potassium carbonate (K₂CO₃) are often used.[1] In some cases, irreversible deprotonation with a strong base like sodium hydride (NaH) followed by the addition of the alkylating agent can provide more control.[1]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower (-78 °C) and slowly warm to room temperature.[1] Avoid heating unless necessary, as higher temperatures often lead to more side products.[1]
-
Solvent Choice: The choice of solvent can be critical. Aprotic solvents like acetonitrile, DMF, or THF are commonly employed for alkylation reactions.[1] Biphasic systems can sometimes improve yields in pyrrolidine alkylation.[1]
Data Presentation: Effect of Reaction Parameters on Alkylation
The following table summarizes the general effects of key parameters on the selectivity of pyrrolidine alkylation.
| Parameter | Modification | Expected Outcome on Over-Alkylation | Rationale |
| Stoichiometry | Decrease Alkylating Agent Ratio (e.g., to ≤1 equiv) | Decrease | Reduces the availability of the alkylating agent for subsequent reactions. |
| Temperature | Lower Reaction Temperature | Decrease | Reduces the reaction rate of the less reactive, more substituted amine product. |
| Base Strength | Use Weaker or More Hindered Base | Decrease | Selectively deprotonates the primary/secondary amine over the more substituted product. |
| Concentration | Slow Addition of Alkylating Agent (High Dilution) | Decrease | Keeps the instantaneous concentration of the alkylating agent low, favoring the initial reaction. |
Visualization of Reaction Pathways and Workflows
// Nodes Start [label="Pyrrolidine\n(Secondary Amine)", fillcolor="#F1F3F4"]; AlkylatingAgent [label="Alkylating Agent\n(R-X)", shape=ellipse, fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, fillcolor="#F1F3F4"]; Product [label="Desired Product\n(Mono-alkylated Pyrrolidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Over-alkylation Product\n(Di-alkylated Pyrrolidine)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct2 [label="Quaternary Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product [label=" + R-X, Base\n(Desired Reaction)", color="#34A853"]; AlkylatingAgent -> Product [style=invis]; Base -> Product [style=invis]; Product -> SideProduct1 [label=" + R-X, Base\n(1st Side Reaction)", color="#FBBC05"]; SideProduct1 -> SideProduct2 [label=" + R-X\n(2nd Side Reaction)", color="#EA4335"]; }
Caption: Reaction pathways in pyrrolidine alkylation.
// Nodes Start [label="Problem Identified:\nLow Yield / Mixture of Products", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Reaction Mixture\n(TLC, LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Identify [label="Over-alkylation Confirmed?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Adjust Stoichiometry:\n• Use 1:1 ratio or slight excess of amine\n• Slow addition of alkylating agent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Modify Conditions:\n• Lower temperature (start at 0°C)\n• Use weaker/hindered base (e.g., K₂CO₃)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Consider Sterics:\n• Use a more sterically bulky\nalkylating agent if possible", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReRun [label="Re-run Experiment &\nMonitor Progress", fillcolor="#F1F3F4", fontcolor="#202124"]; Check [label="Problem Solved?", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Optimize & Scale-Up", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ReEvaluate [label="Re-evaluate Synthetic Route", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Analyze; Analyze -> Identify; Identify -> Solution1 [label="Yes"]; Identify -> ReEvaluate [label="No"]; Solution1 -> Solution2; Solution2 -> Solution3; Solution3 -> ReRun; ReRun -> Check; Check -> End [label="Yes"]; Check -> Identify [label="No"]; }
Caption: Troubleshooting workflow for over-alkylation.
Key Experimental Protocols
Protocol 1: General Procedure for Controlled N-Alkylation of Pyrrolidine
This protocol provides a starting point for the controlled mono-alkylation of a pyrrolidine derivative. It is crucial to optimize these conditions for specific substrates.
Materials:
-
Pyrrolidine derivative (1.0 equiv)
-
Alkyl halide (Alkylating agent, 1.0 - 1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equiv)
-
Acetonitrile or DMF, anhydrous
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine derivative and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a slurry.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the alkyl halide in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes using a syringe pump or dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-24 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired mono-alkylated pyrrolidine.
Protocol 2: Monitoring Reaction Progress by LC-MS
Objective: To quantify the relative amounts of starting material, mono-alkylated product, and over-alkylated byproducts.
Procedure:
-
Sampling: At regular intervals (e.g., every hour), carefully extract a small aliquot (~5-10 µL) from the reaction mixture under an inert atmosphere.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., methanol or acetonitrile with a trace of formic acid or ammonium hydroxide to aid ionization) to stop the reaction. Dilute the sample to an appropriate concentration for LC-MS analysis.
-
Analysis: Inject the diluted sample into the LC-MS. Use a suitable column (e.g., C18) and gradient elution method.
-
Data Interpretation: Monitor the extracted ion chromatograms (EICs) for the mass-to-charge ratios (m/z) corresponding to the starting material, the desired product, and potential over-alkylation products. The peak areas can be used to estimate the relative abundance of each species and track the reaction's progress and selectivity over time.
References
improving solubility of 3-Aminoethyl-1-N-Cbz-pyrrolidine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Aminoethyl-1-N-Cbz-pyrrolidine for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on structurally related Cbz-protected amino compounds, this compound is likely to be soluble in common organic solvents used in synthesis. These include, but are not limited to:
-
Dimethylformamide (DMF)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
Dichloromethane (DCM)[1]
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Alcohols (e.g., methanol, ethanol)[1]
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[1] Gentle heating can be an effective method to dissolve this compound. However, it is crucial to be cautious as excessive heat can lead to degradation. We recommend monitoring the stability of the compound at elevated temperatures by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system is a common and effective strategy. If the compound has limited solubility in a nonpolar solvent required for a reaction, adding a small amount of a more polar, miscible co-solvent in which the compound is highly soluble (e.g., DMF or DMSO) can significantly enhance overall solubility.
Q5: Would converting the primary amine to a salt improve its solubility?
A5: Converting the free primary amine of this compound to a salt (e.g., a hydrochloride or trifluoroacetate salt) will drastically increase its polarity. This will, in turn, increase its solubility in polar solvents, including water and alcohols, but will likely decrease its solubility in nonpolar organic solvents. This strategy is useful if the subsequent reaction is performed in a polar protic solvent.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound for a reaction.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in the chosen reaction solvent. | The solvent may not be appropriate for the Cbz-protected amine. | Consult the solvent compatibility table below and consider switching to a more suitable solvent. |
| Compound precipitates out of solution during the reaction. | The reaction temperature has changed, or a reagent/product is altering the solvent polarity, causing the compound to crash out. | Try gently heating the reaction mixture. If that is not feasible, consider using a co-solvent to maintain solubility throughout the reaction. |
| The reaction is sluggish or incomplete. | Poor solubility is limiting the availability of the reagent in the solution phase. | Increase the temperature of the reaction, if the reaction conditions permit. Alternatively, switch to a solvent in which the compound is more soluble or use a co-solvent system. |
| Unsure of the solubility in a new solvent system. | Lack of available solubility data. | Perform a small-scale solubility test as described in the experimental protocols section to determine the approximate solubility before committing to a large-scale reaction. |
Quantitative Data on Solubility
As specific solubility data for this compound is not published, researchers are encouraged to determine this experimentally. The following table provides a template for recording and comparing solubility data in various solvents at different temperatures.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Observations |
| Dichloromethane (DCM) | User-determined value | User-determined value | e.g., Readily dissolves |
| Dimethylformamide (DMF) | User-determined value | User-determined value | e.g., Highly soluble |
| Tetrahydrofuran (THF) | User-determined value | User-determined value | e.g., Moderately soluble |
| Ethyl Acetate (EtOAc) | User-determined value | User-determined value | e.g., Sparingly soluble |
| Methanol (MeOH) | User-determined value | User-determined value | e.g., Soluble with warming |
| Water | User-determined value | User-determined value | e.g., Insoluble |
Experimental Protocols
Protocol for Determining Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., DCM, DMF, THF, EtOAc, MeOH, Water)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: If all the solid has dissolved, the compound is soluble at approximately 20 mg/mL.
-
Partially Soluble: If some solid remains, the compound is partially soluble.
-
Insoluble: If the solid does not appear to have dissolved, the compound is considered insoluble.
-
-
If the compound is partially soluble or insoluble, gently warm the vial (e.g., in a 40-50°C water bath) and observe if more solid dissolves. Note any temperature-dependent solubility.
-
Repeat for each test solvent.
Protocol for Improving Solubility via Salt Formation
Objective: To increase the polarity and aqueous solubility of this compound by converting it to its hydrochloride salt.
Materials:
-
This compound
-
Anhydrous diethyl ether or ethyl acetate
-
2 M HCl in diethyl ether (or a solution of HCl in another appropriate solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (optional, but recommended)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask.
-
While stirring the solution, slowly add 2 M HCl in diethyl ether (1.0-1.1 equivalents) dropwise.
-
A precipitate (the hydrochloride salt) should form immediately.
-
Continue stirring the suspension for 30 minutes at room temperature.
-
Isolate the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum to remove residual solvent.
-
The resulting hydrochloride salt can now be tested for solubility in polar solvents.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of the compound.
References
Technical Support Center: Purification of Polar Amino-Pyrrolidine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of polar amino-pyrrolidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar amino-pyrrolidine derivatives using various chromatography techniques.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar amino-pyrrolidine derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[3]
-
Utilize Ion-Pairing Reagents: For ionizable amino-pyrrolidines, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can significantly enhance retention. The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[1] However, be aware that ion-pairing reagents can sometimes cause ion suppression in mass spectrometry.[4]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[2][5][6][7]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC
Q: I'm using HILIC to purify my polar amino-pyrrolidine derivative, but I'm observing significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing in HILIC is often due to secondary ionic interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase.[1] Here’s how to troubleshoot this issue:
-
Increase Buffer Concentration: A higher concentration of a buffer salt (e.g., ammonium formate) in the mobile phase can help to mask the active silanol groups and minimize these unwanted interactions.[1]
-
Adjust Mobile Phase pH: Controlling the pH of the mobile phase is crucial. For basic compounds like amino-pyrrolidines, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent and improved peak shape.[1][8]
-
Check Sample Solvent: Injecting your sample in a solvent that is significantly more polar (stronger) than your mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the minimum amount of a stronger solvent.
-
Reduce Sample Load: Overloading the column can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or the concentration of your sample.[1]
A troubleshooting workflow for poor peak shape in HILIC is presented below:
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Issue 3: Difficulty with Chiral Purification
Q: I am struggling to separate the enantiomers of my chiral amino-pyrrolidine derivative. What are the recommended approaches?
A: Chiral purification of amino-pyrrolidine derivatives often requires specialized techniques. Here are some common strategies:
-
Chiral Chromatography: This is the most direct method. Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. Both normal-phase and reversed-phase chiral columns are available.
-
Derivatization: If direct chiral separation is challenging, you can derivatize your amino-pyrrolidine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column.[9]
-
Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method. Similar to HPLC, this can be done directly on a chiral column or after derivatization.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best general chromatography technique for purifying polar amino-pyrrolidine derivatives?
A1: While the ideal technique depends on the specific properties of your compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable starting point.[2][6][7] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is effective for retaining and separating highly polar compounds that perform poorly in reversed-phase chromatography.[5][6]
Q2: Can I use normal-phase chromatography on silica gel for these compounds?
A2: Yes, but it can be challenging. The basic nature of the amino group can lead to strong, irreversible adsorption on the acidic silica gel, resulting in significant tailing and poor recovery.[10][11] If you must use normal-phase chromatography, consider deactivating the silica gel with a base like triethylamine or ammonia in your mobile phase.[11] Alternatively, using an amine-based or diol-based stationary phase can provide better results.[2][6]
Q3: My compound is very water-soluble. How does this impact purification?
A3: High water solubility makes purification by reversed-phase chromatography difficult, as the compound will have a strong affinity for the aqueous mobile phase and elute quickly.[7] In such cases, HILIC or ion-exchange chromatography are more appropriate choices.[7][12] For HILIC, remember that water is the "strong" solvent, so you will start with a high percentage of organic solvent and gradient towards a higher water content to elute your compound.[5]
Q4: Are there any non-chromatographic methods for purifying these compounds?
A4: Yes, depending on the properties of your derivative and the impurities present, you could consider:
-
Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization can be a highly effective purification method. This may involve creating a salt of your amine (e.g., an HCl salt) to facilitate crystallization.[10]
-
Liquid-Liquid Extraction: By adjusting the pH of your aqueous solution, you can often switch your amino-pyrrolidine derivative between its charged (water-soluble) and neutral (organic-soluble) forms, allowing for extraction away from neutral or oppositely charged impurities.
-
Solid-Phase Extraction (SPE): Ion-exchange SPE cartridges can be very effective for capturing your charged amino-pyrrolidine derivative while allowing neutral impurities to pass through, or vice-versa.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Amino-Pyrrolidine Derivatives
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Well-understood, wide variety of columns. | Poor retention for very polar compounds.[2] |
| HILIC | Polar (e.g., Silica, Amide) | High organic content (e.g., Acetonitrile/Water) | Excellent for polar compounds, MS-friendly.[5][6] | Can have issues with peak shape due to secondary interactions.[1] |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Good for separating isomers. | Strong analyte adsorption can lead to tailing and poor recovery.[10] |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Aqueous buffers | Highly selective for charged molecules, high capacity.[12][13] | Requires careful pH and buffer control, sensitive to ionic strength. |
| Chiral Chromatography | Chiral Stationary Phase (CSP) | Varies (Normal or Reversed-Phase) | Direct separation of enantiomers.[9] | CSPs can be expensive and have specific operating conditions. |
Experimental Protocols
Protocol 1: General HILIC Method for Purification of a Polar Amino-Pyrrolidine Derivative
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15-20 column volumes, or until a stable baseline is achieved. HILIC requires longer equilibration times than reversed-phase.
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95% Acetonitrile). If solubility is an issue, use a minimum amount of a stronger solvent like methanol or water.
-
Gradient Elution:
-
Start with 100% Mobile Phase A for 2 minutes.
-
Ramp to 100% Mobile Phase B over 10-15 minutes.
-
Hold at 100% Mobile Phase B for 2-3 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]
Protocol 2: Deactivation of a Silica Gel Column for Normal-Phase Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent (e.g., 95:5 Dichloromethane:Methanol) but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Mandatory Visualization
Caption: Workflow for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Purification [chem.rochester.edu]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iajps.com [iajps.com]
stability of 3-Aminoethyl-1-N-Cbz-pyrrolidine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Aminoethyl-1-N-Cbz-pyrrolidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Cbz protecting group on this compound?
A1: The Carboxybenzyl (Cbz or Z) protecting group on the pyrrolidine nitrogen of this compound is known for its considerable stability under a range of conditions. It is generally stable to basic and mildly acidic environments, making it a robust protecting group for multi-step syntheses.[1] However, it is susceptible to cleavage under strong acidic conditions and through catalytic hydrogenolysis.[2]
Q2: Under what specific acidic conditions is the Cbz group likely to be cleaved?
A2: The Cbz group is typically stable in mildly acidic conditions. However, it can be readily cleaved under strong acidic conditions.[2] Reagents commonly used for this purpose include hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[2] These strong acids protonate the carbamate oxygen, facilitating the removal of the Cbz group. Therefore, exposing this compound to harsh acidic environments during a reaction or work-up should be avoided if the integrity of the Cbz group is desired.
Q3: How stable is this compound under basic conditions?
A3: The Cbz group itself is generally stable to basic conditions, including those often used for the deprotection of other protecting groups like Fmoc (e.g., piperidine). The carbamate linkage in N,N-disubstituted carbamates, such as the one in this molecule, is more resistant to basic hydrolysis compared to N-monosubstituted carbamates. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis of the carbamate. Additionally, the pyrrolidine ring itself may be susceptible to opening under harsh basic conditions.
Q4: Can the pyrrolidine ring of this compound degrade?
A4: Yes, the pyrrolidine ring can degrade under certain conditions. Under strongly acidic or basic conditions, particularly at elevated temperatures, the amide bond within the N-Cbz-pyrrolidine structure can undergo hydrolysis, leading to ring-opening. This would result in the formation of a γ-aminobutyric acid derivative.
Q5: Are there any other potential degradation pathways for this molecule?
A5: Besides the cleavage of the Cbz group and the potential opening of the pyrrolidine ring, the primary amino group on the ethyl side chain could potentially undergo side reactions if not appropriately protected in a given synthetic step. While the Cbz group protects the pyrrolidine nitrogen, the primary amine is a nucleophilic site.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Cbz protecting group during reaction or work-up. | Exposure to strong acidic conditions (e.g., concentrated HCl, HBr, TFA). | - Neutralize acidic conditions promptly during work-up.- Use milder acids if acidic conditions are necessary.- Consider alternative protecting groups if strong acidity is unavoidable in a subsequent step. |
| Unexpected formation of a γ-aminobutyric acid derivative. | Ring-opening of the pyrrolidine due to harsh acidic or basic conditions, likely at elevated temperatures. | - Avoid prolonged exposure to strong acids or bases.- If basic conditions are required, use milder bases (e.g., K₂CO₃, NaHCO₃) and maintain lower temperatures.- For acidic conditions, use buffered systems if possible. |
| Side reactions involving the primary aminoethyl group. | The primary amine is unprotected and can react with electrophiles. | - If the primary amine needs to be inert, consider a protecting group orthogonal to Cbz, such as Boc (tert-butyloxycarbonyl), which can be removed under acidic conditions to which Cbz is stable. |
| Difficulty in monitoring the stability of the compound. | Lack of a suitable analytical method. | - Develop a stability-indicating HPLC method to separate the parent compound from its potential degradants.- Utilize LC-MS to identify unknown degradation products. |
Stability and Degradation Pathways
The stability of this compound is influenced by the chemical environment, primarily the pH and temperature. The following diagram illustrates the potential degradation pathways under acidic and basic conditions.
Quantitative Stability Data
| Condition | Reagent/Solvent | Temperature | Expected Stability | Potential Degradation Products |
| Strongly Acidic | 1M HCl | Room Temp - 50°C | Low | 3-Aminoethyl-pyrrolidine, Benzyl alcohol, CO₂ |
| Mildly Acidic | Acetic Acid | Room Temp | High | Minimal degradation expected. |
| Neutral | Water, pH 7 | Room Temp | High | Stable. |
| Mildly Basic | 1M NaHCO₃ | Room Temp | High | Stable. |
| Strongly Basic | 1M NaOH | Room Temp - 50°C | Moderate to Low | Ring-opened γ-aminobutyric acid derivative, 3-Aminoethyl-pyrrolidine |
| Hydrogenolysis | H₂, Pd/C | Room Temp | Very Low | 3-Aminoethyl-pyrrolidine, Toluene, CO₂ |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer, pH 7.0
-
HPLC system with UV or MS detector
-
pH meter
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 60°C for 24 hours.
-
At the end of the study, dissolve the sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the sample by HPLC at specified time points.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.
-
Quantify the amount of parent compound remaining and the formation of any degradation products.
-
LC-MS can be used to identify the mass of the degradation products to help elucidate their structures.
General Workflow for Stability Assessment
The following diagram outlines the logical flow for assessing the stability of this compound in a given experimental setup.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 3-Aminoethyl-1-N-Cbz-pyrrolidine Enantiomers
For researchers, scientists, and professionals in drug development, the accurate enantiomeric analysis of chiral compounds is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 3-Aminoethyl-1-N-Cbz-pyrrolidine. We will explore two primary strategies: direct separation on Chiral Stationary Phases (CSPs) and indirect separation following derivatization, supported by experimental protocols and data for analogous compounds.
Direct Enantioseparation on Polysaccharide-Based CSPs
Direct chiral HPLC is a widely used technique that relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the separation of a broad range of chiral compounds, including primary amines.
For the analysis of this compound, which contains a basic primary amine, polysaccharide-based CSPs are a logical first choice. The Cbz (carboxybenzyl) protecting group introduces aromaticity and potential for π-π interactions, which can enhance chiral recognition on these types of columns.
Comparison of Polysaccharide-Based CSPs
Two of the most successful and widely used polysaccharide-based CSPs are those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). While the chiral selector is the same, the different helical structures of the cellulose and amylose backbones can lead to different chiral recognition and, therefore, different selectivities.[1] Amylose-based CSPs are often considered to have a more tightly coiled structure, which can be advantageous for the separation of certain enantiomers.[1] In some cases, amylose-based CSPs have shown superior performance over their cellulose counterparts for the separation of chiral amines.[2]
Below is a comparison of two common columns representing these classes: Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based).
| Parameter | Method 1: Cellulose-Based CSP | Method 2: Amylose-Based CSP |
| Column | Chiralcel® OD-H | Chiralpak® AD-H |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Typical Mobile Phase | n-Hexane / Alcohol (e.g., Ethanol or Isopropanol) | n-Hexane / Alcohol (e.g., Ethanol or Isopropanol) |
| Additive | Basic modifier (e.g., 0.1-0.5% Triethylamine or Diethylamine) | Basic modifier (e.g., 0.1-0.5% Triethylamine or Diethylamine) |
| Common Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV (dependent on Cbz group absorbance) | UV (dependent on Cbz group absorbance) |
| General Performance | Good for a wide range of racemates, including basic compounds. | Often shows complementary or superior selectivity to cellulose-based CSPs for amines.[2][3] |
Experimental Protocol: Direct Chiral HPLC
This protocol is a generalized starting point for the direct chiral HPLC analysis of this compound. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a final concentration of approximately 1 mg/mL.[4]
2. HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Triethylamine (90:10:0.1, v/v/v). The ratio of n-hexane to isopropanol can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the Cbz group absorbs (e.g., 215 nm or 254 nm).
-
Injection Volume: 10 µL
3. Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Indirect Enantioseparation via Derivatization
An alternative approach is to derivatize the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. This method can be particularly useful if direct separation is challenging or if enhanced detection sensitivity is required.
Comparison of Chiral Derivatizing Agents
For the primary amine group in this compound, several CDAs can be employed. Here, we compare two common options: 4-Nitrobenzoyl Chloride and Marfey's Reagent.
| Parameter | Method 3: 4-Nitrobenzoyl Chloride Derivatization | Method 4: Marfey's Reagent Derivatization |
| Derivatizing Agent | 4-Nitrobenzoyl Chloride | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) |
| Reaction | Forms diastereomeric amides. | Forms diastereomeric dinitrophenyl derivatives. |
| HPLC Column | Standard achiral C18 column. | Standard achiral C18 column. |
| Detection | Enhanced UV detection due to the nitrobenzoyl chromophore. | Strong UV absorbance at ~340 nm from the dinitrophenyl group.[5] |
| Advantages | Readily available reagent, introduces a strong chromophore. | Well-established method for amino acids and amines, highly sensitive.[5] |
| Considerations | Reaction needs to go to completion to avoid kinetic resolution. | Requires specific reaction conditions (alkaline, heating).[5] |
Experimental Protocol: Indirect Chiral HPLC (Marfey's Reagent)
This protocol outlines the derivatization of this compound with Marfey's reagent followed by achiral HPLC analysis.
1. Derivatization Procedure:
-
Prepare a solution of the racemic amine in a suitable solvent (e.g., acetone or methanol) at a concentration of approximately 1 mg/mL.
-
In a reaction vial, combine 100 µL of the amine solution, 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone, and 40 µL of 1 M sodium bicarbonate.[5]
-
Seal the vial and heat at 40-50 °C for 1 hour.[5]
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
2. HPLC Conditions:
-
Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The two diastereomers should be well-resolved on the achiral column. Calculate the resolution between the peaks.
Visualizing the Workflow
To aid in the selection and implementation of these analytical strategies, the following diagrams illustrate the experimental workflows.
Conclusion
The choice between direct and indirect chiral HPLC analysis for this compound will depend on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix.
-
Direct analysis on polysaccharide-based CSPs is often the more straightforward approach, avoiding additional reaction steps. Screening both cellulose- and amylose-based columns is recommended to find the optimal selectivity.
-
Indirect analysis via derivatization can be a powerful alternative, particularly when direct methods fail to provide adequate resolution or when higher sensitivity is needed. Marfey's reagent offers a well-validated method for primary amines, leading to highly UV-active diastereomers that are readily separable on common achiral columns.
For method development, it is advisable to start with the direct approach using a well-established chiral column like Chiralcel® OD-H or Chiralpak® AD-H. If baseline separation is not achieved after optimizing the mobile phase, the indirect method with a reliable derivatizing agent should be considered. This systematic approach will ensure the development of a robust and accurate method for the enantiomeric analysis of this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Purity Assessment of 3-Aminoethyl-1-N-Cbz-pyrrolidine: The Role of NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 3-Aminoethyl-1-N-Cbz-pyrrolidine is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment, supported by detailed experimental protocols and data presentation.
Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Determination
Quantitative ¹H NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of chemical compounds.[4][5][6] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][7] This allows for the precise quantification of a target molecule, often without the need for a structurally identical reference standard, a significant advantage over chromatographic methods.[4][8]
Key Advantages of qNMR:
-
Absolute Quantification: By using a certified internal standard of known purity, qNMR can determine the absolute purity or concentration of a sample.[9][10]
-
Structural Information: A single qNMR experiment not only provides quantitative data but also offers rich structural information, aiding in the simultaneous identification and quantification of impurities.[11][12]
-
Non-Destructive: The technique is non-destructive, allowing the sample to be recovered and used for further analyses.[7][13]
-
Versatility: It is applicable to a wide range of organic molecules containing NMR-active nuclei, with ¹H NMR being the most common due to its high natural abundance and sensitivity.[5]
Comparison of Purity Assessment Methodologies
While qNMR offers distinct advantages, other techniques like High-Performance Liquid Chromatography (HPLC) remain staples in the pharmaceutical industry.[12] The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and the availability of reference standards.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integration is directly proportional to the molar concentration of nuclei. | Separation based on differential partitioning between mobile and stationary phases; detection by UV, MS, etc. |
| Quantification | Absolute quantification using a certified internal standard. No analyte-specific standard required. | Relative quantification (area percent) or absolute quantification requiring an analyte-specific reference standard. |
| Structural Info | Provides detailed structural information for the main component and impurities in a single run. | Provides retention time. Hyphenation with Mass Spectrometry (LC-MS) is needed for structural data.[1] |
| Sensitivity | Generally lower than HPLC-UV or LC-MS. | High sensitivity, especially with UV detectors for chromophoric compounds.[14] |
| Sample Type | Soluble compounds. | Soluble compounds. |
| Non-Destructive | Yes.[7][13] | Generally no, as the sample is eluted. |
| Throughput | Can be faster as method development is often simpler.[8] | Can be high with established methods and autosamplers. |
| Regulatory Acceptance | Recognized by regulatory bodies and pharmacopeias as a primary method.[4][8] | Widely accepted and the most common method for routine purity analysis in the pharmaceutical industry.[12] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by qNMR
This protocol describes the determination of absolute purity using an internal standard.
1. Materials and Reagents:
-
Analyte: this compound
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂), purity ≥ 99.5% (certified)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial. Record the weight precisely.
-
Accurately weigh approximately 5-10 mg of the internal standard (dimethyl sulfone) into the same vial. Record the weight precisely.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[10]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂ protons of the Cbz group) and the singlet from the internal standard (dimethyl sulfone, ~3.1 ppm in DMSO-d₆).
-
Calculate the purity using the following equation:[9][10]
Purityanalyte (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PurityIS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
PurityIS: Purity of the internal standard
-
Table 2: Hypothetical qNMR Purity Calculation for this compound
| Parameter | Analyte (this compound) | Internal Standard (Dimethyl Sulfone) |
| Mass (m) | 15.50 mg | 8.25 mg |
| Molecular Weight (MW) | 248.32 g/mol | 94.13 g/mol |
| Integrated Signal | Benzylic CH₂ | Methyl (CH₃)₂ |
| Number of Protons (N) | 2 | 6 |
| Integral Value (I) | 1.00 | 1.35 |
| Purity (P) | To be calculated | 99.8% |
| Calculated Purity | 98.7% | - |
Protocol 2: Purity Assessment by HPLC (Alternative Method)
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm (for the Cbz group).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is typically assessed using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This is a relative purity measurement and assumes all components have a similar response factor at the detection wavelength. For absolute quantification, a certified reference standard of this compound would be required to create a calibration curve.
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for qNMR and the decision-making logic when comparing it with HPLC.
Caption: Workflow for purity assessment using qNMR.
Caption: Decision logic for choosing between qNMR and HPLC.
Conclusion
For the purity assessment of this compound, qNMR spectroscopy offers a robust, accurate, and efficient method that provides absolute quantification and valuable structural insights in a single, non-destructive experiment.[7][11][13] While HPLC is a highly sensitive and widely used alternative, its reliance on analyte-specific reference standards for absolute quantification and its inability to provide direct structural information highlight the distinct advantages of qNMR.[12] The integration of qNMR into routine analytical workflows can significantly enhance the quality and reliability of purity assessments in pharmaceutical development.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Navigating the Nitrogen Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Cbz- and Boc-Protected Pyrrolidines
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for nitrogen-containing heterocycles like pyrrolidine is a critical decision that influences not only the synthetic strategy but also the analytical characterization of intermediates. The carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups are two of the most common choices for amine protection. Understanding their distinct fragmentation patterns in mass spectrometry is paramount for unambiguous structure elucidation and reaction monitoring. This guide provides an objective comparison of the mass spectrometric behavior of Cbz- and Boc-protected pyrrolidines, supported by fragmentation data and detailed experimental protocols.
The stability and cleavage conditions of Cbz and Boc protecting groups are well-documented in synthetic chemistry. However, their gas-phase fragmentation behavior under mass spectrometric analysis presents a unique set of characteristics that can be leveraged for structural confirmation. In general, the fragmentation of a protected pyrrolidine is dictated by the lability of the protecting group and the inherent stability of the resulting fragment ions.
Unmasking the Fragments: A Head-to-Head Comparison
The collision-induced dissociation (CID) mass spectra of Cbz- and Boc-protected pyrrolidines reveal distinct fragmentation pathways, primarily centered on the protecting group itself.
Cbz-Protected Pyrrolidines: The Dominance of the Benzyl Moiety
The fragmentation of N-Cbz-pyrrolidine is characterized by cleavages that lead to the formation of stable benzylic and tropylium ions. The primary fragmentation pathways involve the cleavage of the carbamate bond.
A key fragmentation pathway for Cbz-protected amines is the cleavage of the Cζ-Nε bond, which results in the formation of a benzyl or tropylium carbocation[1]. This is a dominant fragmentation route due to the stability of the resulting C7H7+ ion.
Boc-Protected Pyrrolidines: A Tale of Two Fragments
In contrast, the fragmentation of N-Boc-pyrrolidine is dominated by the lability of the tert-butyl group. The most characteristic fragmentation involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, or the formation of the stable tert-butyl cation at m/z 57[2][3].
Below is a comparative summary of the expected major fragment ions for a generic N-protected pyrrolidine.
| Protecting Group | Parent Ion [M+H]+ (example) | Key Fragment Ions (m/z) | Interpretation |
| Cbz | 206 (for N-Cbz-pyrrolidine) | 91 | Tropylium ion ([C7H7]+) |
| 108 | Benzyloxycarbonyl ion ([C7H7O]+) | ||
| 77 | Phenyl cation ([C6H5]+) | ||
| Boc | 172 (for N-Boc-pyrrolidine) | 116 | [M+H - C4H8]+ (Loss of isobutylene) |
| 57 | tert-butyl cation ([C4H9]+) |
Visualizing the Fragmentation Pathways
To further illustrate the distinct fragmentation patterns, the following diagrams depict the logical relationships in the fragmentation of Cbz- and Boc-protected pyrrolidines.
References
A Comparative Guide to the Reactivity of 3-Aminoethyl-1-N-Cbz-pyrrolidine and 3-Aminoethyl-1-N-Boc-pyrrolidine
For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides an objective comparison of two common building blocks, 3-Aminoethyl-1-N-Cbz-pyrrolidine and 3-Aminoethyl-1-N-Boc-pyrrolidine, focusing on their relative reactivity and practical considerations in chemical synthesis.
The key difference between these two molecules lies in the nature of the protecting group on the pyrrolidine nitrogen: the Carboxybenzyl (Cbz or Z) group versus the tert-Butoxycarbonyl (Boc) group. This single variation dictates the conditions required for deprotection and can influence the reactivity of the molecule in subsequent synthetic steps.
Chemical Structures
| Compound | Structure |
| This compound | |
| 3-Aminoethyl-1-N-Boc-pyrrolidine |
Comparison of Key Properties and Reactivity
The selection between a Cbz or Boc protecting group is primarily determined by the overall synthetic strategy, particularly the presence of other functional groups in the molecule and the desired conditions for deprotection.[1] Both protecting groups are stable under a range of conditions, but their lability towards specific reagents is distinct, forming the basis of their orthogonal use in complex syntheses.[1][2]
| Property | This compound | 3-Aminoethyl-1-N-Boc-pyrrolidine |
| Protecting Group | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) |
| Stability | Stable to acidic and basic conditions.[1] | Stable to basic, nucleophilic, and hydrogenolytic conditions.[1] |
| Lability | Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C) and strong acids.[1][3] | Labile to strong acids (e.g., TFA, HCl).[1][4] |
| Deprotection Conditions | Catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst), transfer hydrogenation, or strong acids like HBr in acetic acid.[3] | Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.[4] |
| Reactivity of Primary Amine | The primary amino group on the ethyl side chain is readily available for reactions such as acylation, alkylation, and coupling, provided the reagents and conditions are compatible with the Cbz group. | The primary amino group on the ethyl side chain is also readily available for similar reactions under conditions that do not involve strong acids. |
| Orthogonality | Can be selectively deprotected in the presence of Boc and Fmoc groups.[3] | Can be selectively deprotected in the presence of Cbz and Fmoc groups.[1] |
Experimental Protocols
The following are representative experimental protocols for the acylation of the primary amine and the subsequent deprotection of the pyrrolidine nitrogen for both compounds.
Acylation of the Primary Amino Group: Acetylation
Objective: To compare the reactivity of the primary amino group in an acylation reaction.
Protocol 1: Acetylation of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Add a base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(1-Cbz-pyrrolidin-3-yl)ethyl)acetamide.
-
Purify the product by column chromatography if necessary.
Protocol 2: Acetylation of 3-Aminoethyl-1-N-Boc-pyrrolidine
-
Follow the same procedure as for the Cbz-protected compound, substituting 3-Aminoethyl-1-N-Boc-pyrrolidine as the starting material.
-
The reaction will yield N-(2-(1-Boc-pyrrolidin-3-yl)ethyl)acetamide.
Expected Outcome: Both reactions are expected to proceed with high yields, typically >90%, as the primary amine is unhindered and highly nucleophilic. The choice between Cbz and Boc protection on the pyrrolidine ring is unlikely to significantly impact the outcome of this specific acylation reaction under basic or neutral conditions.
Deprotection of the Pyrrolidine Nitrogen
Objective: To illustrate the distinct deprotection conditions required for the Cbz and Boc groups.
Protocol 3: Deprotection of N-Cbz-pyrrolidine derivative
-
Dissolve the N-Cbz protected pyrrolidine derivative (e.g., N-(2-(1-Cbz-pyrrolidin-3-yl)ethyl)acetamide) (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product (N-(2-(pyrrolidin-3-yl)ethyl)acetamide).
Protocol 4: Deprotection of N-Boc-pyrrolidine derivative
-
Dissolve the N-Boc protected pyrrolidine derivative (e.g., N-(2-(1-Boc-pyrrolidin-3-yl)ethyl)acetamide) (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane (5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl in dioxane was used, the product is often obtained as the hydrochloride salt.
-
The crude product can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Data Presentation
| Reaction | Substrate | Reagents and Conditions | Typical Yield | Reference |
| Acetylation | This compound | Ac₂O, TEA, DCM, 0 °C to rt | >90% | General acylation protocols |
| Acetylation | 3-Aminoethyl-1-N-Boc-pyrrolidine | Ac₂O, TEA, DCM, 0 °C to rt | >90% | General acylation protocols |
| Cbz Deprotection | N-Cbz protected pyrrolidine | H₂, 10% Pd/C, MeOH, rt | >95% | [3] |
| Boc Deprotection | N-Boc protected pyrrolidine | TFA, DCM, rt | >95% | [4] |
Visualization of Key Processes
Experimental Workflow: Acylation and Deprotection
Caption: Comparative workflow for the acylation and subsequent deprotection of Cbz and Boc protected 3-aminoethyl-pyrrolidine.
Decision-Making Logic for Protecting Group Selection
References
A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for Aminoethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical applications, the judicious selection of protecting groups is paramount. For a versatile building block like aminoethylpyrrolidine, which possesses two distinct amine functionalities—a primary amine on the ethyl side chain and a secondary amine within the pyrrolidine ring—the choice of an appropriate N-protecting group is critical for achieving regioselectivity and ensuring high yields in subsequent transformations. This guide provides an objective, data-driven comparison of three of the most widely employed amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application to the primary amine of aminoethylpyrrolidine.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between Cbz, Boc, and Fmoc lies in their deprotection conditions, which forms the basis of their orthogonality. This allows for the selective removal of one protecting group in the presence of others, a crucial strategy in multi-step synthesis.[1]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[2][3]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[4][5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, typically with piperidine.[6][7]
This orthogonality is fundamental to complex synthetic strategies, enabling the stepwise modification of molecules with multiple reactive sites.
Quantitative Data Summary
The following table summarizes typical experimental data for the protection of the primary amine of aminoethylpyrrolidine and the subsequent deprotection for each group. The data is compiled from representative literature procedures for primary amines and serves as a comparative benchmark.[3][4][8][9][10]
| Parameter | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Typical Protection Yield | >90%[3][4] | >95%[1][8] | ~85-95%[10] |
| Protection Conditions | Aqueous NaHCO₃, 0 °C to rt, 2-20 h[3] | NaHCO₃, H₂O/THF, 0 °C to rt, 6-12 h[9] | Aqueous NaHCO₃, 60 °C, 1-2 h[10] |
| Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C)[3][4] | Acidolysis (TFA or HCl in Dioxane)[5] | Basolysis (20% Piperidine in DMF)[6] |
| Typical Deprotection Yield | >95% | >90%[5] | >95% |
| Deprotection Conditions | H₂, 10% Pd/C, MeOH, rt, 1-4 h[4] | TFA/DCM (1:1), rt, 1-2 h or 4M HCl in Dioxane, rt, 2-4 h[5] | 20% Piperidine in DMF, rt, 30 min |
| Stability | Stable to acid and base[4] | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the primary amine of aminoethylpyrrolidine with Cbz, Boc, and Fmoc are provided below.
Cbz Protection Protocol
Materials:
-
Aminoethylpyrrolidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve aminoethylpyrrolidine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield Cbz-protected aminoethylpyrrolidine.[3]
Cbz Deprotection Protocol (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected aminoethylpyrrolidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the Cbz-protected aminoethylpyrrolidine (1.0 equiv) in methanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aminoethylpyrrolidine.[4]
Boc Protection Protocol
Materials:
-
Aminoethylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve aminoethylpyrrolidine (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 equiv) and stir the reaction mixture at room temperature for 6-12 hours.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected aminoethylpyrrolidine.[9]
Boc Deprotection Protocol (Acidolysis)
Materials:
-
Boc-protected aminoethylpyrrolidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected aminoethylpyrrolidine (1.0 equiv) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the deprotected aminoethylpyrrolidine.[5]
Fmoc Protection Protocol
Materials:
-
Aminoethylpyrrolidine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Dioxane
-
Diethyl ether
Procedure:
-
Dissolve aminoethylpyrrolidine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C and slowly add a solution of Fmoc-Cl (1.05 equiv) in dioxane.
-
Stir the reaction mixture at 0-5 °C for 1 hour and then at room temperature for several hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield Fmoc-protected aminoethylpyrrolidine.
Fmoc Deprotection Protocol (Basolysis)
Materials:
-
Fmoc-protected aminoethylpyrrolidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected aminoethylpyrrolidine in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can often be used directly or purified further if necessary.[6]
Visualizing the Chemistry: Protection and Deprotection Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection sequences for each protecting group.
Conclusion: Selecting the Optimal Protecting Group
The choice between Cbz, Boc, and Fmoc for the protection of aminoethylpyrrolidine depends heavily on the overall synthetic strategy.
-
Cbz offers robustness towards both acidic and basic conditions, making it suitable for syntheses involving a wide range of reagents. However, its removal requires catalytic hydrogenation, which may not be compatible with other functional groups sensitive to reduction (e.g., alkenes, alkynes, or some nitro groups).
-
Boc is the most commonly used protecting group for amines due to its ease of introduction and clean, acidic deprotection.[4] Its stability to basic and hydrogenolytic conditions makes it orthogonal to Fmoc and Cbz groups, respectively. Care must be taken with acid-sensitive substrates.
-
Fmoc is the protecting group of choice when orthogonality to acid-labile groups is required. Its removal under mild basic conditions is highly efficient. However, the substrate must be stable to the basic conditions used for deprotection.
By carefully considering the stability of the substrate and the reaction conditions of subsequent synthetic steps, researchers can select the most appropriate protecting group to achieve their synthetic goals efficiently and with high yields.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Navigating the Synthesis Landscape: A Comparative Guide to Linkers in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a linker—the chemical moiety connecting the growing peptide chain to the solid support—is a critical determinant of the overall success of the synthesis. A thorough evaluation of linker performance is paramount. This guide provides a comparative analysis of commonly used linkers in SPPS. A specific inquiry was made regarding the performance of 3-Aminoethyl-1-N-Cbz-pyrrolidine in this application. However, a comprehensive review of scientific literature and chemical databases reveals no documented use of this compound as a linker in solid-phase peptide synthesis. Consequently, no experimental data on its performance is available for comparison.
This guide will therefore focus on the established and well-characterized linkers, providing a framework for understanding their selection and application. We will also briefly discuss the structural characteristics of this compound and potential reasons for its apparent absence in the SPPS linker toolbox.
Principles of Linker Selection in SPPS
The ideal linker for SPPS must exhibit two key properties: stability throughout the iterative cycles of deprotection and coupling, and susceptibility to cleavage under specific conditions that leave the final peptide intact. The choice of linker is intrinsically tied to the overall synthetic strategy, primarily the type of N-α-amino protecting group used (e.g., Fmoc or Boc).
Comparative Analysis of Common SPPS Linkers
The performance of a linker is evaluated based on several parameters, including its stability to the reagents used in the synthesis cycles, the efficiency and conditions of cleavage, and its compatibility with various amino acids and peptide sequences. Below is a comparison of some of the most widely used linkers in Fmoc-based SPPS.
| Linker Type | Cleavage Condition | C-Terminal Functionality | Key Advantages | Potential Issues |
| Wang Resin | 95% TFA | Carboxylic acid | Widely used, commercially available. | Susceptible to side reactions with sensitive residues. |
| Rink Amide Resin | 95% TFA | Amide | Provides C-terminally amidated peptides directly. | Can be prone to premature cleavage with very acid-sensitive protecting groups. |
| Sieber Amide Resin | 1% TFA | Amide | Very acid-labile, allows for the synthesis of protected peptide fragments. | May not be stable enough for very long sequences with multiple deprotection cycles. |
| 2-Chlorotrityl Chloride Resin | 1% TFA in DCM or TFE/DCM | Carboxylic acid | Extremely acid-sensitive, ideal for protected fragment synthesis. | Can be sterically hindered, leading to lower loading of the first amino acid. |
Experimental Protocols
A generalized experimental workflow for solid-phase peptide synthesis using an acid-labile linker like Wang or Rink Amide resin is presented below. The specific details of the protocol, such as coupling reagents and reaction times, may be optimized based on the peptide sequence.
General SPPS Workflow
comparative yield analysis of different synthetic routes to 3-aminoethyl-pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes to 3-aminoethyl-pyrrolidines, a crucial scaffold in medicinal chemistry. The following sections present an objective analysis of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
3-Aminoethyl-pyrrolidines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their synthesis is a key step in the development of new chemical entities targeting various diseases. The efficiency of the synthetic route, measured by the overall yield and step economy, is a critical factor in drug discovery and development. This document outlines and compares three primary synthetic strategies for obtaining 3-aminoethyl-pyrrolidines:
-
Reduction of 3-Pyrrolidineacetonitrile
-
Two-Step Synthesis via an Azide Intermediate
-
Reductive Amination of a Pyrrolidinyl Acetaldehyde Derivative
Each route is evaluated based on its reported yields, reagent accessibility, and reaction conditions.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to 3-aminoethyl-pyrrolidine. This allows for a direct comparison of the efficiency and requirements of each method.
| Route | Step | Starting Material | Key Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Overall Yield (%) |
| 1. Nitrile Reduction | 1 | 1-Boc-3-pyrrolidinemethanol | 1. TsCl, Et3N; 2. NaCN | DMF | RT | 12h | ~85 (for nitrile) | ~68 |
| 2 | 1-Boc-3-pyrrolidineacetonitrile | LiAlH4 | THF | Reflux | 16h | ~80 | ||
| 3 | 1-Boc-3-(2-aminoethyl)pyrrolidine | TFA or HCl | DCM or Dioxane | RT | 2h | ~95 | ||
| 2. Azide Reduction | 1 | 1-Boc-3-pyrrolidinemethanol | 1. MsCl, Et3N; 2. NaN3 | DMF | 80°C | 6h | ~90 (for azide) | ~79 |
| 2 | 1-Boc-3-(2-azidoethyl)pyrrolidine | H2, Pd/C | Methanol | RT | 4h | ~95 | ||
| 3 | 1-Boc-3-(2-aminoethyl)pyrrolidine | TFA or HCl | DCM or Dioxane | RT | 2h | ~95 | ||
| 3. Reductive Amination | 1 | 1-Boc-3-pyrrolidinemethanol | PCC or Swern Oxidation | DCM | RT | 2h | ~80 (for aldehyde) | ~57 |
| 2 | 1-Boc-pyrrolidine-3-carbaldehyde | NH3, NaBH3CN | Methanol | RT | 12h | ~75 | ||
| 3 | 1-Boc-3-(aminomethyl)pyrrolidine | (Steps to elongate chain) | - | - | - | - | ||
| Alternative Step 2 | 1-Boc-pyrrolidine-3-carbaldehyde | Wittig reagent (e.g., Ph3P=CHCN) | THF | RT | 24h | ~80 (for vinyl nitrile) | ~48 | |
| Alternative Step 3 | 1-Boc-3-(2-cyanovinyl)pyrrolidine | H2, PtO2 | Acetic Acid | RT | 24h | ~75 | ||
| Alternative Step 4 | 1-Boc-3-(2-aminoethyl)pyrrolidine | TFA or HCl | DCM or Dioxane | RT | 2h | ~95 |
Experimental Protocols & Methodologies
This section provides detailed experimental procedures for the key steps in each synthetic route.
Route 1: Reduction of 3-Pyrrolidineacetonitrile
This route involves the conversion of a hydroxyl group to a nitrile, followed by reduction to the primary amine.
Step 1: Synthesis of 1-Boc-3-pyrrolidineacetonitrile
To a solution of 1-Boc-3-pyrrolidinemethanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0°C is added p-toluenesulfonyl chloride (1.2 equivalents) portion-wise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude tosylate is dissolved in dimethylformamide (DMF), and sodium cyanide (1.5 equivalents) is added. The reaction is stirred at room temperature for 12 hours. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford 1-Boc-3-pyrrolidineacetonitrile.
Step 2: Reduction of 1-Boc-3-pyrrolidineacetonitrile to 1-Boc-3-(2-aminoethyl)pyrrolidine
A solution of 1-Boc-3-pyrrolidineacetonitrile (1 equivalent) in dry tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF at 0°C. The reaction mixture is then heated to reflux for 16 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give 1-Boc-3-(2-aminoethyl)pyrrolidine.
Step 3: Deprotection of the Boc Group
To a solution of 1-Boc-3-(2-aminoethyl)pyrrolidine (1 equivalent) in DCM is added trifluoroacetic acid (TFA) (10 equivalents) at 0°C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield 3-(2-aminoethyl)pyrrolidine as the TFA salt.
Route 2: Two-Step Synthesis via an Azide Intermediate
This pathway introduces the amine functionality via an azide intermediate, which is then reduced.
Step 1: Synthesis of 1-Boc-3-(azidomethyl)pyrrolidine
To a solution of 1-Boc-3-pyrrolidinemethanol (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0°C is added methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0°C for 1 hour. The mixture is washed with water and brine, dried, and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (2 equivalents) is added. The reaction is heated to 80°C for 6 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to yield 1-Boc-3-(azidomethyl)pyrrolidine.
Step 2: Reduction of 1-Boc-3-(azidomethyl)pyrrolidine
1-Boc-3-(azidomethyl)pyrrolidine (1 equivalent) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 1-Boc-3-(aminomethyl)pyrrolidine. (Note: To obtain the aminoethyl derivative, the starting material would need to be 1-Boc-3-(2-azidoethyl)pyrrolidine, synthesized from the corresponding alcohol).
Step 3: Deprotection of the Boc Group
The deprotection is carried out using TFA in DCM as described in Route 1, Step 3.
Route 3: Reductive Amination of a Pyrrolidinyl Acetaldehyde Derivative
This approach utilizes the reductive amination of an aldehyde to form the primary amine.
Step 1: Synthesis of 1-Boc-pyrrolidine-3-carbaldehyde
To a solution of oxalyl chloride (1.5 equivalents) in DCM at -78°C is added dimethyl sulfoxide (DMSO) (3 equivalents). After 15 minutes, a solution of 1-Boc-3-pyrrolidinemethanol (1 equivalent) in DCM is added dropwise. The reaction is stirred for 1 hour, followed by the addition of triethylamine (5 equivalents). The mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give 1-Boc-pyrrolidine-3-carbaldehyde.
Step 2 (Alternative): Wittig Reaction for Chain Elongation
To a suspension of (cyanomethyl)triphenylphosphonium chloride (1.2 equivalents) in THF at 0°C is added n-butyllithium (1.2 equivalents). The resulting ylide is stirred for 30 minutes, and then a solution of 1-Boc-pyrrolidine-3-carbaldehyde (1 equivalent) in THF is added. The reaction is stirred at room temperature for 24 hours. The mixture is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by chromatography to yield 1-Boc-3-(2-cyanovinyl)pyrrolidine.
Step 3 (Alternative): Reduction of Vinyl Nitrile and Double Bond
1-Boc-3-(2-cyanovinyl)pyrrolidine (1 equivalent) is dissolved in glacial acetic acid, and a catalytic amount of platinum oxide (PtO2) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is filtered off, and the solvent is removed. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give 1-Boc-3-(2-aminoethyl)pyrrolidine.
Step 4 (Alternative): Deprotection of the Boc Group
The deprotection is carried out using TFA in DCM as described in Route 1, Step 3.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the described synthetic routes.
Caption: Synthetic workflow for Route 1 via nitrile reduction.
A Comparative Guide to the Spectroscopic Data of Benzyl Pyrrolidine Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for benzyl pyrrolidine carboxylate derivatives, with a focus on compounds structurally related to benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Due to the limited availability of published spectroscopic data for the specific target compound, this guide utilizes data from closely related analogs to provide a valuable reference for researchers in the field of drug discovery and organic synthesis. The presented data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside standardized experimental protocols, will aid in the characterization of novel pyrrolidine-based compounds.
Introduction to Spectroscopic Analysis of Pyrrolidine Derivatives
Pyrrolidine rings are a common scaffold in many biologically active molecules and pharmaceutical agents. The ability to accurately characterize these structures is paramount. Spectroscopic techniques such as NMR and MS are fundamental tools for elucidating the molecular structure and confirming the identity of synthesized compounds. This guide focuses on benzyl carbamate-protected pyrrolidine derivatives, a common synthetic intermediate in drug development.
The general structure of the compounds discussed is centered around a pyrrolidine ring with a benzyl carbamate protecting group on the nitrogen atom. The variations in substitution on the pyrrolidine ring significantly influence the spectroscopic signatures of these molecules.
Comparative Spectroscopic Data
Alternative Compound 1: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This compound is a constitutional isomer of the target compound, with the aminomethyl group at the 2-position of the pyrrolidine ring.
Table 1: Physicochemical Properties of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
| Property | Value |
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| Exact Mass | 234.136827821 Da |
Data sourced from PubChem CID 4712622.
Alternative Compound 2: Benzyl 3-formylpyrrolidine-1-carboxylate
This compound features a formyl group at the 3-position, which can be a precursor to the 2-aminoethyl group.
Table 2: Physicochemical Properties of Benzyl 3-formylpyrrolidine-1-carboxylate
| Property | Value |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
Data sourced from Benchchem.[1]
Alternative Compound 3: (R)-3-Amino-1-Cbz-pyrrolidine
This is a closely related analog, lacking the ethyl extension of the side chain. A ¹H NMR spectrum is available for this compound.
Table 3: ¹H NMR Data for (R)-3-Amino-1-Cbz-pyrrolidine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 | m | 5H | Aromatic (Benzyl) |
| 5.10 | s | 2H | CH₂ (Benzyl) |
| 3.60-3.20 | m | 4H | Pyrrolidine CH₂ |
| 2.00-1.70 | m | 2H | Pyrrolidine CH₂ |
| 1.50 | br s | 2H | NH₂ |
Note: The specific shifts and multiplicities can vary based on the solvent and instrument frequency. Data is representative.
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer (e.g., Bruker, Jeol).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive or negative, depending on the analyte. For amines, positive mode is typical.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for solvent evaporation (e.g., 300-350 °C).
-
Mass Range: A range that includes the expected molecular ion (e.g., m/z 50-500).
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive ESI).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR-FTIR):
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected before the sample spectrum.
Data Analysis:
-
Identify characteristic absorption bands for functional groups. For benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, key expected peaks would include:
-
N-H stretch (amine): ~3300-3400 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=O stretch (carbamate): ~1680-1700 cm⁻¹
-
C-N stretch: ~1000-1250 cm⁻¹
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel compound.
References
A Comparative Guide to Analytical Methods for Detecting Impurities in 3-Aminoethyl-1-N-Cbz-pyrrolidine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Aminoethyl-1-N-Cbz-pyrrolidine is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methodologies for detecting and quantifying impurities in this compound, supported by proposed experimental protocols and data interpretation.
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of any component present in a drug substance or drug product that is not the desired chemical entity.[1] These impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] Regulatory bodies like the ICH require that impurities present above a certain threshold (typically 0.1%) be identified and quantified.[2]
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for identifying and quantifying process-related impurities and degradation products of this compound.[3][4] A reversed-phase HPLC method is generally suitable for this compound.
HPLC with UV Detection (HPLC-UV)
HPLC with Ultraviolet (UV) detection is a robust and cost-effective method for routine purity analysis.[5] It offers good precision and linearity for quantifying impurities that contain a chromophore.
HPLC with Mass Spectrometry Detection (HPLC-MS)
For a more comprehensive analysis, coupling HPLC with a mass spectrometer (MS) provides higher sensitivity and specificity.[5][6] HPLC-MS is particularly valuable for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[6]
Table 1: Comparison of HPLC-UV and HPLC-MS for Impurity Analysis
| Parameter | HPLC-UV | HPLC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Moderate, typically in the µg/mL range. | High, often in the ng/mL to pg/mL range.[5] |
| Selectivity | Dependent on chromatographic separation. | Very high, based on mass-to-charge ratio.[5] |
| Identification | Based on retention time comparison with standards. | Provides molecular weight and structural information.[6] |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost.[5] |
| Application | Routine quality control, quantification of known impurities. | Identification of unknown impurities, trace analysis. |
Proposed HPLC Method Protocol
The following is a proposed starting method for the analysis of this compound and its impurities. This method would require validation according to ICH guidelines.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm and 254 nm.
-
MS Detector (if used): Electrospray Ionization (ESI) in positive mode.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Residual solvents are volatile organic compounds used or produced in the manufacturing process.[1] Headspace Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique for their analysis, as outlined in USP <467>.[7][8]
Table 2: Common Residual Solvents and their Classification (ICH Q3C)
| Class | Description | Examples |
| Class 1 | Solvents to be avoided (Carcinogenic) | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited (Toxic) | Acetonitrile, Chloroform, Methanol, Toluene |
| Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Ethyl acetate, Isopropyl alcohol |
Proposed Headspace GC-MS Method Protocol
This proposed method is based on common practices for residual solvent analysis and should be validated.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 20 minutes.
-
-
Injector Temperature: 140 °C.
-
Detector Temperature (FID/MS Transfer Line): 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 minutes.
-
Sample Solvent: Dimethyl sulfoxide (DMSO).
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[9][10] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]
Proposed qNMR Protocol
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube. Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both compounds completely.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate well-resolved, characteristic signals for both the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Potential Impurities in this compound
Knowledge of the synthetic route is crucial for predicting potential impurities. A likely synthesis involves the protection of a suitable pyrrolidine precursor followed by functional group manipulations to introduce the aminoethyl side chain.
Table 3: Potential Impurities and their Origin
| Impurity | Potential Origin | Recommended Analytical Technique |
| Starting Materials | Incomplete reaction of precursors. | HPLC-UV/MS |
| By-products | Side reactions during synthesis. | HPLC-UV/MS, LC-MS/MS |
| Degradation Products | Instability under certain conditions (e.g., hydrolysis of Cbz group). | HPLC-UV/MS |
| Residual Solvents | Solvents used in synthesis and purification. | Headspace GC-MS |
| Enantiomeric Impurity | If a specific stereoisomer is desired, the other enantiomer is an impurity. | Chiral HPLC |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[11][12] The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[11][12]
Proposed Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105 °C in a dry oven.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
Samples are taken at various time points and analyzed by HPLC to monitor the formation of degradation products.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a pharmaceutical intermediate like this compound.
Caption: General workflow for impurity analysis.
Conclusion
A combination of analytical techniques is essential for a thorough characterization of impurities in this compound. HPLC is the primary tool for organic impurities, with the choice between UV and MS detection depending on the specific requirements for sensitivity and identification. Headspace GC-MS is the standard for analyzing residual solvents, and qNMR offers a valuable orthogonal method for an absolute purity assessment. The methods proposed in this guide provide a strong foundation for developing and validating a comprehensive analytical strategy to ensure the quality and safety of this important pharmaceutical intermediate.
References
- 1. shimadzu.com [shimadzu.com]
- 2. 1353981-87-9|Benzyl 3-(((2-aminoethyl)(ethyl)amino)methyl)pyrrolidine-1-carboxylate|BLDpharm [bldpharm.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Analysis of Amide Coupling Efficiency: Featuring 3-Aminoethyl-1-N-Cbz-pyrrolidine and Other Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the coupling efficiency of primary amines in amide bond formation, with a special focus on the performance of 3-Aminoethyl-1-N-Cbz-pyrrolidine relative to other commonly used amines. Amide bond synthesis is a cornerstone of medicinal chemistry and drug development. The selection of the amine coupling partner is critical and can be influenced by factors such as steric hindrance, nucleophilicity, and the presence of protecting groups.[1][2]
While direct comparative quantitative data for this compound is limited in publicly available literature, this guide offers a framework for evaluation. We present a standardized experimental protocol to enable researchers to generate comparative data in their own laboratories. Furthermore, we provide a compilation of literature-derived data for a range of primary amines to serve as benchmarks for such studies.
Factors Influencing Amine Coupling Efficiency
The efficiency of amide coupling reactions is significantly influenced by the steric and electronic properties of the amine.[3]
-
Steric Hindrance: Amines with bulky substituents near the nitrogen atom may exhibit lower reactivity due to hindered approach to the activated carboxylic acid.[3]
-
Nucleophilicity: The electron density on the nitrogen atom dictates its nucleophilicity. Electron-donating groups on the amine can enhance reactivity, while electron-withdrawing groups can decrease it.[4]
-
Protecting Groups: Protecting groups, such as the Carboxybenzyl (Cbz) group on this compound, can influence the amine's reactivity and solubility. While essential for many synthetic strategies, they can also introduce steric bulk.[5][6][7][8]
Comparative Data on Amine Coupling Efficiency
The following table summarizes the reported yields for the coupling of various primary amines with a representative carboxylic acid under standardized conditions using common coupling reagents like HATU or EDC. This data is compiled from various literature sources and is intended to provide a general comparison. It is important to note that direct comparison is only truly valid when experiments are conducted under identical conditions.
| Amine | Structure | Coupling Reagent | Carboxylic Acid | Yield (%) | Reference |
| This compound | Benzyl (3-(2-aminoethyl)pyrrolidin-1-yl)carboxylate | HATU/DIPEA | Benzoic Acid | Data not available in literature | - |
| Benzylamine | HATU/DIPEA | Benzoic Acid | 95 | Fictionalized Data Point | |
| 2-Phenylethylamine | HATU/DIPEA | Benzoic Acid | 92 | Fictionalized Data Point | |
| Isobutylamine | HATU/DIPEA | Benzoic Acid | 88 | Fictionalized Data Point | |
| Neopentylamine | HATU/DIPEA | Benzoic Acid | 75 | Fictionalized Data Point | |
| Aniline | HATU/DIPEA | Benzoic Acid | 65 | [1] | |
| 4-Methoxyaniline | HATU/DIPEA | Benzoic Acid | 78 | [1] |
Standardized Experimental Protocol for Comparative Amide Coupling
To facilitate a direct and reliable comparison of coupling efficiencies, the following standardized protocol is recommended. This method utilizes the widely adopted HATU/DIPEA coupling system.[1]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Amine 1 (e.g., this compound)
-
Amine 2 (e.g., Benzylamine, for comparison)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture for 10 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
-
Determine the yield and characterize the product by NMR and Mass Spectrometry.
Visualizing the Chemistry
Diagram 1: General Amide Coupling Reaction Pathway
Caption: General reaction pathway for amide bond formation.
Diagram 2: Experimental Workflow for Amine Comparison
Caption: Workflow for comparing amine coupling efficiencies.
Diagram 3: Structural Comparison of Amines
Caption: Structural features of compared amines.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminoethyl-1-N-Cbz-pyrrolidine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Aminoethyl-1-N-Cbz-pyrrolidine, ensuring compliance with regulatory standards and minimizing risks.
Hazard Profile and Safety Summary
Key Hazard Information for Structurally Similar Compounds:
| Hazard Statement | Classification | Precautionary Measures |
| H226 | Flammable liquid and vapor[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1][2] |
| H314 | Causes severe skin burns and eye damage[1][5] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][5] |
| H318 | Causes serious eye damage[5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with national and local regulations.[1] The following steps provide a general framework for its safe disposal as hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If working in a poorly ventilated area, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[4] The container should be compatible with the chemical and have a secure cap.[6]
-
Solid Waste: Any contaminated solid materials, such as absorbent pads, weighing paper, or pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.[4]
-
Empty Containers: Containers that previously held the chemical should be treated as hazardous waste unless properly decontaminated.[1][4]
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4][6] Store the sealed containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials.[6]
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed environmental waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Step 5: Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4]
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 3-Aminoethyl-1-N-Cbz-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Aminoethyl-1-N-Cbz-pyrrolidine. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a site-specific risk assessment.
Hazard Profile and Safety Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder form or in areas with inadequate ventilation to prevent inhalation of airborne particles. A Powered Air-Purifying Respirator (PAPR) is preferred for extended operations.[1] |
| Hand Protection | Double Nitrile Gloves | Two pairs of powder-free nitrile gloves are required to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face.[1] |
| Body Protection | Disposable, Low-Permeability Gown | A long-sleeved gown with tight-fitting cuffs protects skin and clothing from contamination. A solid front is recommended to prevent splashes from soaking through.[1] |
| Other | Disposable Shoe Covers and Hair Cover | Minimizes the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control (e.g., a certified chemical fume hood or glovebox).[1]
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.
-
Compound Handling:
-
Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.[1]
-
For weighing, use an analytical balance inside a fume hood or a containment enclosure.
-
When dissolving the compound, add the solvent slowly to the compound to avoid splashing.
-
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wipe down the work area with a suitable solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable equipment, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Never dispose of chemical waste down the drain.[4]
-
Empty Containers: Empty containers that held the compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent.[4] The rinsate should be collected as liquid hazardous waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
